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Cetylamine

Cat. No.: B7761103
CAS No.: 68037-95-6
M. Wt: 241.46 g/mol
InChI Key: FJLUATLTXUNBOT-UHFFFAOYSA-N
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Description

Overview of Hexadecylamine's Significance in Scientific Disciplines

Hexadecylamine (B48584) (HDA), also known as cetylamine or palmitylamine, is a 16-carbon chain primary amine with the chemical formula C16H35N. ontosight.ai Its amphiphilic nature, consisting of a long, hydrophobic alkyl tail and a hydrophilic amine head, underpins its wide-ranging applications in scientific research. smolecule.com This dual characteristic allows it to function as a surfactant, corrosion inhibitor, and a crucial component in the synthesis of advanced materials. smolecule.comcymitquimica.com

In materials science , HDA is extensively used as a capping agent and stabilizer in the synthesis of nanoparticles. smolecule.comresearchgate.net It plays a critical role in controlling the size, shape, and crystallinity of nanoparticles, which is essential for their application in electronics, catalysis, and biomedicine. smolecule.comscispace.com For instance, it has been employed in the creation of gold (Au), silver (Ag), zinc sulfide (B99878) (ZnS), cadmium sulfide (CdS), and mercury sulfide (HgS) nanoparticles. scispace.com HDA's role extends to the development of phase change materials (PCMs) for thermal energy storage, where it is used in composite materials to enhance light-to-thermal and electro-to-thermal energy conversion. researchgate.net

In nanotechnology , hexadecylamine is instrumental in the fabrication of various nanostructures. Research has demonstrated its use in synthesizing silica (B1680970) nanocapsules for thermal energy storage and in the formation of copper nanocrystals with distinct shapes. smolecule.comsigmaaldrich.com It also facilitates the creation of nanorod superlattices and has been used to functionalize graphene quantum dots for environmental remediation applications. sigmaaldrich.comaphrc.org

The field of corrosion science utilizes hexadecylamine as an effective corrosion inhibitor, particularly for mild steel in acidic environments. e-journals.inunilongmaterial.com It forms a protective monolayer on metal surfaces, significantly reducing corrosion rates. e-journals.inunilongmaterial.com This property is vital in industrial settings such as oil and gas pipelines. smolecule.com

In chemistry , HDA serves as a versatile building block in organic synthesis for creating a variety of compounds, including dyes and other specialty chemicals. smolecule.com Its surfactant properties are also harnessed in the development of detergents and personal care products. ontosight.aismolecule.com

Historical Context of Hexadecylamine Research

Early research on long-chain amines like hexadecylamine focused on their fundamental properties as surfactants and their interactions at interfaces. Over the decades, the scope of research has expanded dramatically. A significant turning point was the advent of nanotechnology, which opened up new avenues for utilizing HDA's unique properties.

Historically, the synthesis of nanoparticles often resulted in aggregation and a wide distribution of sizes. The introduction of capping agents like hexadecylamine was a pivotal development. Studies from the early 2010s demonstrated HDA's effectiveness as both a reducing and stabilizing agent in the one-pot synthesis of gold and silver nanoparticles. This simplified the synthesis process and improved the quality and stability of the resulting nanoparticles.

The use of hexadecylamine in corrosion inhibition also has a substantial research history. Weight loss techniques and electrochemical studies have been employed to quantify its high inhibition efficiency on mild steel in acidic solutions. e-journals.in These studies established the mechanism of action, showing that HDA adsorbs onto the metal surface according to the Langmuir adsorption isotherm, forming a protective barrier. e-journals.in

Current Research Trends and Future Directions for Hexadecylamine

Current research on hexadecylamine is highly interdisciplinary, focusing on refining its existing applications and exploring new frontiers. A major trend is the development of hybrid nanomaterials where HDA plays a crucial role. For example, recent studies have explored hexadecylamine-functionalized graphene quantum dots for the removal of pollutants from water and the creation of hybrid nanoparticles for theranostic (therapeutic and diagnostic) applications in medicine. aphrc.orgijnnonline.net

Another active area of research is in the field of energy storage. Scientists are investigating the use of HDA in phase change materials to improve thermal energy storage and release capabilities. researchgate.net This includes the in-situ encapsulation of HDA into nanoshells to create nanocapsules with excellent thermal reliability. researchgate.net

Future research is expected to focus on several key areas:

Sustainable Synthesis: Developing more environmentally friendly methods for synthesizing HDA and its derivatives, potentially from bio-based sources. archivemarketresearch.com

Advanced Materials: Creating novel composite materials with enhanced properties by combining HDA with other polymers and nanoparticles for applications in flexible electronics and smart textiles. researchgate.net

Biomedical Applications: Further exploring the potential of HDA-functionalized nanoparticles for targeted drug delivery and advanced bio-imaging. ijnnonline.net

Computational Modeling: Utilizing density-functional theory and molecular dynamics simulations to gain a deeper understanding of the interactions between hexadecylamine and various surfaces at the atomic level, which can guide the design of new materials. rsc.orgrsc.org

The continuous exploration of hexadecylamine's properties and applications ensures its continued importance in academic and industrial research for years to come. archivemarketresearch.commarketreportanalytics.com

PropertyValue
Chemical Formula C16H35N
Molar Mass 241.46 g/mol
Appearance White, waxy solid
Melting Point 43-45 °C (lit.)
Boiling Point 330 °C (lit.)
Solubility in Water Less than 1 mg/mL at 72 °F
Primary Function Surfactant, Capping Agent, Corrosion Inhibitor

Table 1: Physical and Chemical Properties of Hexadecylamine smolecule.comsigmaaldrich.comnih.gov

Research AreaKey Findings
Nanoparticle Synthesis Acts as a capping and stabilizing agent, controlling the size and shape of nanoparticles such as Au, Ag, ZnS, CdS, and HgS. scispace.com
Corrosion Inhibition Forms a protective monolayer on mild steel, exhibiting high inhibition efficiency (e.g., 96.26% for 1000 ppm in 1.0 M HCl). e-journals.in Adsorption follows the Langmuir isotherm. e-journals.in
Materials Science Used in the development of phase change materials for thermal energy storage and in creating superhydrophobic surfaces on fabrics for oil-water separation. researchgate.netresearchgate.net
Environmental Remediation Functionalized graphene quantum dots with hexadecylamine show enhanced adsorption capacity for removing organic pollutants like phenanthrene (B1679779) from water. aphrc.org
Theranostics Hybrid nanoparticles combining iron-oxide nanoparticles with hexadecylamine-conjugated graphene quantum dots have been developed for simultaneous drug delivery and bioimaging. ijnnonline.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35N B7761103 Cetylamine CAS No. 68037-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecan-1-amine
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InChI

InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3
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InChI Key

FJLUATLTXUNBOT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCN
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Molecular Formula

C16H35N
Record name HEXADECYLAMINE
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Related CAS

1602-97-7 (hydrochloride), 2016-52-6 (acetate), 3151-59-5 (hydrofluoride)
Record name Hexadecylamine
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DSSTOX Substance ID

DTXSID7025390
Record name Hexadecylamine
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Molecular Weight

241.46 g/mol
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Physical Description

Hexadecylamine is a white solid. (NTP, 1992), Liquid, White waxy solid with an ammoniacal odor; [CAMEO] White crystalline solid with a weak odor; [Alfa Aesar MSDS]
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Boiling Point

613 °F at 760 mmHg (NTP, 1992)
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Flash Point

285 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.8129 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

143-27-1, 68037-95-6
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Melting Point

115.2 °F (NTP, 1992)
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Synthesis and Chemical Reactions of Hexadecylamine in Research

Advanced Synthetic Methodologies for Hexadecylamine (B48584)

The production of hexadecylamine can be achieved through several established and emerging chemical pathways. Research has focused on optimizing these routes by developing advanced catalysts and reaction conditions to improve yield, purity, and environmental footprint.

The direct conversion of primary alcohols to primary amines via reaction with ammonia (B1221849) presents an atom-economical route. google.com This process typically requires catalysts to facilitate the substitution of the hydroxyl group. Recent advancements have led to the development of novel ruthenium-based pincer complex catalysts that enable the direct amination of primary alcohols, such as hexadecanol (B772), with ammonia under relatively mild conditions. google.com This approach is notable for generating water as the sole byproduct, enhancing its appeal from an environmental standpoint. google.com Other catalytic systems for the amination of alcohols include those based on copper oxide, zinc oxide, and an alkaline earth metal base, which are effective at temperatures between 180-250°C. google.com

Table 1: Catalytic Approaches for Alkylation of Ammonia with Hexadecanol

Catalyst System Typical Reaction Conditions Key Advantages Source
Ruthenium Pincer Complex Homogeneous catalysis, mild conditions High yield and turnover numbers, water as only byproduct google.com
Copper Oxide-Zinc Oxide-Barium Hydroxide 180-250°C, Hydrogen atmosphere Effective for converting C₈-C₂₂ alcohols google.com
Nickel-based catalysts High temperature and pressure Established industrial method usda.gov

A common and effective method for synthesizing hexadecylamine involves the reduction of hexadecanenitrile (B1595508) (also known as palmitonitrile). smolecule.comsmolecule.com This nitrile is typically derived from palmitic acid, a readily available fatty acid. keio.ac.jp The reduction of the nitrile functional group to a primary amine can be accomplished using various reducing agents.

Chemical reduction using metal hydrides, such as lithium aluminum hydride (LiAlH₄), is a well-established laboratory method for this transformation. smolecule.comsmolecule.comacs.org Alternatively, catalytic hydrogenation offers a scalable industrial route. keio.ac.jp In this process, hexadecanenitrile is treated with hydrogen gas in the presence of a metal catalyst. keio.ac.jp

Detailed research has shown that purified palmitonitrile can be hydrogenated to n-Hexadecylamine using catalysts like Raney Nickel at 115°C and 165 atm, or a Cu-Cr-Ba-oxide catalyst at 165°C and 165 atm. keio.ac.jp Under these optimized, high-pressure conditions, the primary product is the desired primary amine, with minimal formation of secondary amine byproducts. keio.ac.jp However, if the reaction pressure falls below 100 atm, the formation of the secondary amine can become predominant. keio.ac.jp

Table 2: Research Findings on the Reduction of Hexadecanenitrile

Reducing System Substrate Reaction Conditions Product(s) Key Findings Source
Raney Nickel / H₂ Palmitonitrile 115°C, 165 atm n-Hexadecylamine High yield of primary amine, ~1% secondary amine keio.ac.jp
Cu-Cr-Ba-oxide / H₂ Palmitonitrile 165°C, 165 atm n-Hexadecylamine High yield of primary amine keio.ac.jp
Lithium Aluminum Hydride (LiAlH₄) Hexadecanenitrile N/A Hexadecylamine Standard laboratory reducing agent for nitriles smolecule.comsmolecule.com

The chemical industry is increasingly focusing on sustainable and "green" manufacturing processes, and the synthesis of hexadecylamine is no exception. archivemarketresearch.com A major trend is the development of more efficient catalytic systems that can operate under milder conditions, thereby reducing energy consumption and minimizing waste. google.com The use of ruthenium pincer catalysts for the direct amination of hexadecanol is an example of such an advancement, as it avoids harsh reagents and generates only water as a byproduct. google.com

Furthermore, there is a growing emphasis on utilizing bio-based or renewable feedstocks. archivemarketresearch.com Since hexadecylamine is often derived from palmitic acid, which can be sourced from natural fats and oils, its production can be aligned with sustainability goals. usda.gov In October 2024, it was noted that Shandong Jiapeng New Materials had invested in a new environmentally friendly synthesis process for 1-Hexadecylamine, highlighting the commercial drive towards greener production methods. archivemarketresearch.com

Hydrogenation of Fatty Acids in the Presence of Ammonia

Derivatization and Functionalization Strategies of Hexadecylamine

The primary amine group of hexadecylamine is a reactive handle that allows for a wide range of chemical modifications. These derivatization strategies are employed to synthesize new molecules with tailored properties, such as surfactants and functionalized polymers. sigmaaldrich.com

Hexadecylamine is commonly utilized in amidation reactions to introduce amide functional groups into other molecules. sigmaaldrich.com The reaction involves the nucleophilic attack of the amine on a carboxylic acid or one of its activated derivatives, such as an acyl chloride or an ester, to form a stable secondary amide bond. solubilityofthings.commasterorganicchemistry.com

A specific research application demonstrates the functionalization of a polysaccharide, hyaluronic acid, with hexadecylamine. uniroma2.it In this study, the amidation reaction was performed to create a hexadecyl derivative of hyaluronic acid, designated HYADD4. uniroma2.it The reaction involved activating the carboxylic acid groups on the hyaluronic acid backbone before adding hexadecylamine to form the amide linkages. uniroma2.it

Table 3: Research Data on Amidation of Hyaluronic Acid with Hexadecylamine

Reactant 1 Reactant 2 Reagents/Solvent Reaction Conditions Product Source
Hyaluronic acid tetrabutylammonium (B224687) salt (HATBA) Hexadecylamine Dimethyl sulfoxide (B87167) (DMSO), methanesulfonic acid, 1,1'-carbonyldiimidazole Activation at room temp. for 60 min; Amidation at 42°C for 16 h HYADD4 (hexadecyl derivative of hyaluronic acid) uniroma2.it

This type of functionalization is significant as it imparts new properties to the original polymer, in this case, modifying the polysaccharide backbone with long, hydrophobic hexadecyl side chains. uniroma2.it

Synthesis of Fluorescent Hexadecylamine Derivatives (e.g., NBD Hexadecylamine)

The synthesis of fluorescently labeled long-chain amines like hexadecylamine is crucial for their application as probes in biological and material science research. A prominent example is the synthesis of NBD-Hexadecylamine, where NBD (4-nitro-2,1,3-benzoxadiazole) is a well-known fluorophore.

The reaction involves the nucleophilic substitution of a chlorine atom on 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) by the primary amine group of hexadecylamine. nih.govresearchgate.net NBD-Cl itself is non-fluorescent but becomes highly fluorescent upon reaction with primary or secondary amines. biotium.commedchemexpress.com This transformation yields a stable and intensely fluorescent product, (4-hexadecylamino)-7-nitrobenz-2-oxa-1,3-diazole, suitable for fluorescence-based studies. nih.govresearchgate.net

A typical synthesis is conducted in a suitable solvent like acetonitrile (B52724) at room temperature. nih.gov The hexadecylamine acts as a nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl at the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. nih.govdergipark.org.tr The resulting product is often an orange precipitate that can be purified through filtration and column chromatography. nih.gov

Table 1: Typical Reaction Parameters for the Synthesis of NBD-Hexadecylamine nih.gov

ParameterValue/Condition
Reactants Hexadecylamine, 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time Overnight
Product (4-hexadecylamino)-7-nitrobenz-2-oxa-1,3-diazole
Purification Filtration, Washing with Acetonitrile, Column Chromatography

Modification of Functional Groups in Organic Compounds via Hexadecylamine

The primary amine functionality of hexadecylamine makes it a valuable reagent for modifying the functional groups of other organic compounds. sigmaaldrich.com Its long alkyl chain can impart specific properties, such as hydrophobicity or self-assembly capabilities, to the target molecule.

One significant application is in the functionalization of graphene oxide (GO). researchgate.netcapes.gov.br Graphene oxide possesses various oxygen-containing functional groups on its surface, such as carboxylic acids and epoxides. researchgate.netcapes.gov.br Hexadecylamine can react with these groups through two primary pathways:

Amidation: The amine group of hexadecylamine reacts with the carboxylic acid groups on the GO surface to form amide bonds. researchgate.netcapes.gov.br

Nucleophilic Substitution: The amine group can also open the epoxide rings on the GO surface via a nucleophilic substitution reaction. researchgate.netcapes.gov.br

These reactions effectively graft the long hexadecyl chains onto the graphene oxide sheet, a process confirmed by techniques like Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR). researchgate.net This modification significantly alters the properties of GO, for instance, by increasing its hydrophobicity. researchgate.netcapes.gov.br Similarly, hexadecylamine has been used to functionalize graphene quantum dots, enhancing their capacity to adsorb hydrophobic organic pollutants from water. rsc.org

Mechanistic Investigations of Hexadecylamine Reactions

Understanding the mechanisms of hexadecylamine's reactions is fundamental to controlling its chemical behavior and optimizing its applications.

Studies on Neutralization Reactions with Acids and Salt Formation

As a primary amine, hexadecylamine is a base and readily undergoes neutralization reactions with acids to form salts. nih.govnoaa.govnoaa.gov This is a classic acid-base reaction involving the transfer of a proton (H+) from the acid to the lone pair of electrons on the nitrogen atom of the amine. soton.ac.uk The reaction is typically exothermic, releasing heat and forming an ammonium (B1175870) salt and water. nih.govnoaa.govsmolecule.com

For example, the reaction with hydrochloric acid (HCl) yields hexadecylammonium chloride. smolecule.comsmolecule.comC₁₆H₃₃NH₂ + HCl → [C₁₆H₃₃NH₃]⁺Cl⁻ smolecule.com

The formation of such salts is a well-established principle. geeksforgeeks.orgsavemyexams.com The resulting ammonium salts, such as hexadecylamine hydrochloride, hexadecylamine hydrobromide, and hexadecylamine acetate (B1210297), are known derivatives. nih.gov Studies have investigated the formation of these salts, which often exhibit different physical properties (e.g., melting point, solubility) compared to the parent amine. Research has also explored the synthesis of more complex salts using propoxy derivatives of hexadecylamine and various carboxylic acids. researchgate.net

Reactivity with Oxidizing and Reducing Agents

The reactivity of hexadecylamine with oxidizing and reducing agents is characteristic of a primary aliphatic amine.

Reactivity with Oxidizing Agents: Hexadecylamine can react with oxidizing agents. nih.govnoaa.govechemi.com The oxidation of primary amines can lead to a variety of products depending on the reagent and reaction conditions. For instance, photosensitized oxidation of aliphatic primary amines generally yields aldehydes. le.ac.uk More controlled oxidation can lead to other functional groups. The general mechanism for the electrochemical oxidation of simple aliphatic amines is initiated by the formation of a radical cation. mdpi.com Enzymatic oxidation of primary amines by amine oxidases typically converts the amine into an aldehyde. researchgate.net

Reactivity with Reducing Agents: Hexadecylamine's amine group is generally stable towards many common reducing agents. However, it can react with strong reducing agents, such as hydrides. nih.govnoaa.govechemi.com This reaction can generate flammable gaseous hydrogen. nih.govnoaa.govechemi.com It is important to note that in some contexts, such as nanoparticle synthesis, hexadecylamine itself can act as a reducing agent in addition to its role as a capping or stabilizing agent. sigmaaldrich.com For example, it has been used in the synthesis of gold and silver nanoparticles where it facilitates the reduction of metal salts. sigmaaldrich.comresearchgate.net

Hexadecylamine in Materials Science and Nanotechnology Research

Role of Hexadecylamine (B48584) in Nanoparticle Synthesis and Stabilization

Fatty amines, including hexadecylamine, are widely utilized in the formation and stabilization of nanoparticles due to their low toxicity and ease of use. ijrps.com One of their primary functions is to act as a capping and stabilizing agent, which helps to control the size of the nanoparticles and prevent them from clumping together. ijrps.com The long hydrocarbon chains of these amines can also be modified and linked with other molecules or polymers, aiding in the self-assembly of nanoparticles. ijrps.com Their high boiling points also allow them to serve as solvents and catalysts in nanoparticle formation. ijrps.com

Hexadecylamine as a Capping Agent in Metallic Nanoparticle Synthesis

Hexadecylamine plays a significant role as a capping agent in the synthesis of various metallic nanoparticles. It can act as both a reducing and stabilizing agent in the creation of nanoparticles, such as those made of gold and silver. The use of HDA helps to control the growth and structure of the nanoparticles, protecting them from coagulation. researchgate.net

In the synthesis of gold nanoparticles (AuNPs), hexadecylamine serves as both a reducing and capping agent. researchgate.netdoi.org The concentration of hexadecylamine can influence the size of the resulting AuNPs; a higher concentration tends to produce smaller nanoparticles by limiting their growth. ijret.org The use of HDA results in a positive charge on the surface of the AuNPs. ijret.org Studies have shown that in a two-phase system at 30°C, HDA can be used to synthesize gold nanomaterials. researchgate.netdoi.org For instance, gold particles of 4–5 nm in size have been observed to aggregate into larger particles with an average size of 12 nm through a process called Ostwald ripening. researchgate.netnmlindia.org The thermolysis of gold(I) complexes in the presence of hexadecylamine is another method for creating size-controlled gold nanoparticles. znaturforsch.com

Table 1: Influence of Hexadecylamine on Gold Nanoparticle Synthesis
Synthesis Method Role of Hexadecylamine Resulting Nanoparticle Characteristics Reference
Two-phase system at 30°CReducing and capping agentInitial 4-5 nm particles aggregate to 12 nm researchgate.netnmlindia.org
General SynthesisCapping and stabilizing agentIncreased concentration leads to smaller nanoparticles ijret.org
Thermolysis of Gold(I) ComplexesCapping agentSize-controlled nanoparticles znaturforsch.com

Hexadecylamine is also employed in the synthesis of silver nanoparticles (AgNPs), where it can function as both a reducing and capping agent. researchgate.netdoi.orgnmlindia.org The use of HDA as a capping agent forms a protective layer on the surface of the AgNPs, which is crucial for preventing aggregation. aip.org In some synthesis methods, spherical silver nanoparticles with an average size of 12 nm are initially formed and then self-organize into elongated structures. doi.org The stability of smaller nanoparticles can be challenging to maintain, especially at a low amine-to-metal ratio. researchgate.netnmlindia.org

Table 2: Synthesis of Silver Nanoparticles with Hexadecylamine
Synthesis Condition Role of Hexadecylamine Observed Nanoparticle Formation Reference
Two-phase system at 30°CReducing and capping agentSpherical nanoparticles (avg. 12 nm) self-organize into elongated structures doi.org
General SynthesisCapping agentForms a protective layer preventing aggregation aip.org

In the synthesis of copper nanocrystals, hexadecylamine is utilized as a capping agent to control their shape and prevent oxidation. osti.gov When glucose is used as a reducing agent, HDA assists in the synthesis of both twinned and single-crystal copper nanocrystals in an aqueous system. osti.govacs.org It achieves this by passivating the nanocrystal surface and influencing the reduction kinetics of the copper precursor. osti.gov Research has demonstrated that using HDA as a stabilizing agent in the polyol method results in uniform, spherical copper nanoparticles with an average particle size of 8 nm, which is significantly smaller than when other stabilizers like PVP are used. researchgate.net Higher molar ratios of HDA to copper favor the production of smaller, spherical nanoparticles. researchgate.net

Table 3: Effect of Hexadecylamine on Copper Nanocrystal Synthesis
Synthesis Method Role of Hexadecylamine Resulting Nanoparticle Characteristics Reference
Polyol MethodStabilizing agentUniform, spherical nanoparticles (avg. 8 nm) researchgate.net
Aqueous system with glucoseCapping agent, passivating agentTwinned or single-crystal structures osti.govacs.org
Anhydrous routeCapping agentCubic phase copper nanoparticles google.com

Hexadecylamine is a key component in the synthesis of highly luminescent and monodisperse Cadmium Selenide (B1212193) (CdSe) and Cadmium Selenide/Zinc Sulfide (B99878) (CdSe/ZnS) core-shell nanocrystals. acs.orgnih.gov A mixture of hexadecylamine, trioctylphosphine (B1581425) oxide (TOPO), and trioctylphosphine (TOP) provides excellent control over the growth dynamics of CdSe nanocrystals, preventing the size distribution from broadening during growth. acs.orgnih.govresearchgate.net The surface passivation of CdSe nanocrystals with HDA, as part of an organic shell, can significantly improve the room-temperature quantum efficiency of their band-edge luminescence to 40-60%. acs.orgresearchgate.net For the synthesis of CdSe/ZnS core-shell nanocrystals, a crude solution of HDA-capped CdSe nanocrystals is often used as the starting material. acs.org

Table 4: Role of Hexadecylamine in CdSe and CdSe/ZnS Nanocrystal Synthesis
Nanocrystal Type Synthesis Mixture Function of Hexadecylamine Key Outcome Reference
CdSeHDA-TOPO-TOPComponent of the solvent and capping layerHighly monodisperse nanocrystals with controlled growth acs.orgnih.gov
CdSe/ZnSHDA-TOPO-TOPComponent of the solvent for core synthesisHigh reaction yields and photoluminescence quantum efficiency of 50-60% acs.org

Hexadecylamine is widely used as a capping agent in the synthesis of Zinc Sulfide (ZnS), Cadmium Sulfide (CdS), and Mercury Sulfide (HgS) semiconductor nanoparticles prepared from single-source precursors. researchgate.netmdpi.com In this method, metal complexes are thermolysed in hot HDA, which acts as a high-boiling point coordinating solvent and capping agent. researchgate.net The HDA hinders the growth of the nanoparticles and stabilizes them against aggregation, leading to modified structural, morphological, and optical properties. researchgate.net

For instance, group 12 N-alkyl-N-phenyl dithiocarbamate (B8719985) complexes have been used as single-source precursors and thermolysed in hexadecylamine to produce HDA-capped ZnS, CdS, and HgS nanoparticles. researchgate.net The resulting nanoparticles exhibit a blue shift in their absorption band edges. researchgate.net The morphology of the nanoparticles can vary, with ZnS forming crystalline particles with a stacking arrangement, CdS forming crystalline particles, and HgS nanoparticles showing a narrow size distribution. researchgate.net

In another approach, thiosemicarbazone complexes of zinc(II), cadmium(II), and mercury(II) were thermolyzed in hexadecylamine at 160 °C. This process yielded HDA-capped ZnS, CdS, and HgS nanoparticles with average particle sizes of 4.44±1.24 nm, 5.71±1.26 nm, and 15.21±4.14 nm, respectively. chalcogen.ro The morphology also varied, with ZnS and HgS forming spherical shapes and CdS forming rod-like particles. chalcogen.ro

Table 5: Synthesis of Semiconductor Nanoparticles using Hexadecylamine
Precursor Type Nanoparticle Synthesis Temperature Average Particle Size Morphology Reference
N-alkyl-N-phenyl dithiocarbamateZnS--Crystalline, stacking arrangement researchgate.net
N-alkyl-N-phenyl dithiocarbamateCdS--Crystalline researchgate.net
N-alkyl-N-phenyl dithiocarbamateHgS--Narrow size distribution researchgate.net
Thiosemicarbazone complexZnS160 °C4.44±1.24 nmSpherical chalcogen.ro
Thiosemicarbazone complexCdS160 °C5.71±1.26 nmRod-like chalcogen.ro
Thiosemicarbazone complexHgS160 °C15.21±4.14 nmSpherical chalcogen.ro
CdSe and CdSe/ZnS Nanocrystals

Influence of Hexadecylamine on Nanoparticle Size, Shape, and Stability

Hexadecylamine plays a crucial role in controlling the size, shape, and stability of nanoparticles during their synthesis. chalcogen.roresearchgate.net As a capping agent, HDA molecules bind to the surface of growing nanoparticles, preventing their uncontrolled growth and aggregation. researchgate.netnih.gov This surface passivation is essential for obtaining nanoparticles with well-defined morphologies and for ensuring their colloidal stability. nih.gov The concentration of HDA and the reaction temperature are critical parameters that influence the final characteristics of the nanoparticles. chalcogen.ro

In the synthesis of silver (Ag) and gold (Au) nanoparticles, HDA has been used as both a reducing and capping agent. doi.org At a low amine-to-metal ratio, HDA can facilitate the formation of spherical silver nanoparticles that subsequently self-organize into elongated structures. doi.org In contrast, for gold nanoparticles under similar conditions, HDA leads to the formation of larger particles through a process known as Ostwald ripening, where smaller particles dissolve and deposit onto larger ones. doi.org

The influence of temperature on HDA-capped nanoparticles is also significant. For instance, in the synthesis of silver selenide (Ag2Se) nanoparticles, increasing the reaction temperature from 130°C to 190°C resulted in an increase in particle size. chalcogen.roresearchgate.net This phenomenon is also attributed to Ostwald ripening. chalcogen.ro Despite the size increase, the nanoparticles maintained a uniform, monodispersed spherical shape. chalcogen.roresearchgate.net

The chain length of the alkylamine is another factor that can affect nanoparticle synthesis. Primary amines like hexadecylamine are often favored for producing quantum dots with high emission intensity due to their strong electron-donating ability, high capping density, and minimal steric hindrance. researchgate.net The kinetics of nanoparticle formation are also influenced by alkylamines. For example, in the synthesis of cadmium selenide (CdSe) nanocrystals, alkylamines can slow down the reaction kinetics by inhibiting the binding of selenium precursors to the cadmium source. acs.org

The table below summarizes the effect of hexadecylamine on the size and shape of various nanoparticles.

NanoparticleRole of HexadecylamineEffect on Size and ShapeReference
Silver (Ag)Reducing and Capping AgentFormation of spherical nanoparticles (avg. 12 nm) that self-organize into elongated structures. doi.org
Gold (Au)Reducing and Capping AgentAggregation of smaller particles (4-5 nm) into larger ones (avg. 12 nm) via Ostwald ripening. doi.org
Silver Selenide (Ag2Se)Capping AgentParticle size increases with temperature (from 4-12 nm at 130°C to 4-18 nm at 190°C) while maintaining a spherical shape. chalcogen.roresearchgate.net
Zinc Sulfide (ZnS)Capping AgentFormation of dot-shaped nanoparticles with sizes ranging from 8-15 nm. scispace.com
Cadmium Sulfide (CdS)Capping AgentProduction of spherical nanoparticles with sizes in the 4-7 nm range. scispace.com
Mercury Sulfide (HgS)Capping AgentFormation of agglomerated oval-shaped particles with an average size of 7-12 nm. scispace.com

Hexadecylamine in Silica (B1680970) Nanocapsule Synthesis for Energy Storage Applications

Hexadecylamine is a key component in the development of advanced thermal energy storage materials. Specifically, it has been successfully encapsulated within silica (SiO2) nanoshells to create phase change materials (PCMs) with excellent thermal reliability. researchgate.netdoaj.orgresearcher.life In this application, HDA serves as the core material that undergoes a solid-liquid phase transition, storing and releasing significant amounts of latent heat.

The synthesis of these nanocapsules involves the in-situ encapsulation of HDA within a silica shell, resulting in a closed-pore structure. researchgate.netdoaj.org This encapsulation prevents the leakage of the molten HDA, a common issue with organic PCMs. The resulting hexadecylamine@silica (HDA@SiO2) nanocapsules exhibit high latent heats of melting and crystallization. For instance, one study reported a melting latent heat of 193.8 J/g and a crystallization latent heat of 189.3 J/g, with the nanocapsule containing 91.2 wt% of HDA. researchgate.netdoaj.org

The melting and crystallization temperatures of the encapsulated HDA are crucial for their application. In one case, the HDA@SiO2 nanocapsules had a melting temperature of 49.53°C and a crystallization temperature of 33.34°C. researchgate.net The silica shell not only provides structural integrity but can also be functionalized to enhance the thermal conductivity of the composite material. researchgate.net

The use of silica as a templating agent is also relevant in creating hollow nanostructures for energy applications. For example, mesoporous titanium dioxide (TiO2) hollow spheres have been synthesized using silica spheres as a hard template and HDA as a structure-directing agent. mdpi.com

The thermal properties of HDA@SiO2 nanocapsules are summarized in the table below.

PropertyValueReference
Melting Latent Heat193.8 J/g researchgate.netdoaj.org
Crystallization Latent Heat189.3 J/g researchgate.netdoaj.org
Encapsulated HDA91.2 wt% researchgate.netdoaj.org
Melting Temperature49.53 °C researchgate.net
Crystallization Temperature33.34 °C researchgate.net

Hexadecylamine in Surface Science and Self-Assembly Research

The ability of hexadecylamine to form highly ordered, self-assembled monolayers (SAMs) on various substrates makes it a subject of intense research in surface science. rsc.orgresearchgate.netacs.org These monolayers are formed through the spontaneous adsorption and organization of HDA molecules on a surface. wikipedia.org The head group of the HDA molecule, the amine group, has a strong affinity for the substrate and anchors the molecule, while the long alkyl chains (tails) organize away from the surface. wikipedia.org

Formation of Self-Assembled Monolayers (SAMs) of Hexadecylamine on Metal Surfaces

Hexadecylamine forms self-assembled monolayers on a variety of metal surfaces, including copper, gold, and iron oxide. rsc.orgresearchgate.netacs.orgacs.org The formation of these SAMs is driven by the chemisorption of the amine head group onto the metal substrate, followed by the organization of the alkyl tails. wikipedia.org The stability of these monolayers is due to the strong bond between the head group and the metal. wikipedia.org The structure and properties of these SAMs have been studied using various surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and atomic force microscopy (AFM). acs.orgwikipedia.orgacs.org

On gold surfaces, HDA forms compact layers with the amine group interacting directly with the gold substrate. acs.org The hydrocarbon backbone of the HDA molecules is tilted with respect to the surface normal. acs.org The formation of these dense layers significantly reduces electron tunneling across the metal-solution interface. acs.org

On iron oxide surfaces, HDA also shows a strong affinity, forming a dense monolayer even at low concentrations. acs.orgacs.org The thickness of this monolayer has been measured to be around 16 Å at lower concentrations, increasing to 20 Å at higher concentrations, suggesting a tilted arrangement of the molecules. acs.orgacs.org

The table below provides a summary of HDA SAM formation on different metal surfaces.

Metal SurfaceKey FindingsReference
Gold (Au)Forms compact, tilted monolayers; reduces electron tunneling. acs.org
Iron OxideStrong affinity, forms dense, tilted monolayers. acs.orgacs.org
Copper (Cu)Binds more strongly to Cu(100) than Cu(111). rsc.orgresearchgate.net rsc.orgresearchgate.net

The adsorption of hexadecylamine on copper surfaces is of particular interest due to its role as a capping agent in the synthesis of copper nanocrystals. rsc.orgresearchgate.net HDA binds to copper surfaces by donating electrons from the amine group to the copper surface atoms. rsc.orgresearchgate.net Van der Waals interactions between the long alkyl tails of the HDA molecules are stronger than the interaction between the amine group and the copper surface. researchgate.net

Research has shown that HDA binds more strongly to the Cu(100) surface than to the Cu(111) surface. rsc.orgresearchgate.net This preferential binding is attributed to the ability of HDA to form more densely packed layers on the Cu(100) surface, which leads to stronger interactions between the HDA tails. rsc.orgresearchgate.net The binding of the amine group itself is also stronger on the Cu(100) surface. rsc.orgresearchgate.net

At full monolayer coverage, the preferred binding configuration for HDA on Cu(100) is a (5x3) pattern, while on Cu(111), a (√3x√3)R30° pattern is favored. researchgate.net The stronger binding to the {100} facets is consistent with the experimental observation that HDA promotes the formation of {100}-faceted copper nanocrystals. rsc.orgresearchgate.net

Density-Functional Theory (DFT) is a powerful computational method used to investigate the structure and energetics of materials at the atomic level. nih.gov DFT studies have been instrumental in understanding the formation and structure of hexadecylamine SAMs on metal surfaces. rsc.orgresearchgate.net

Dispersion-corrected DFT calculations have been used to probe the possible structures of adsorbed HDA layers on Cu(100) and Cu(111). rsc.orgresearchgate.net These calculations have confirmed that HDA binds to the copper surface through its amine group and that the van der Waals interactions between the alkyl tails play a significant role in the stability of the monolayer. researchgate.net DFT studies have also revealed that the tilting of the HDA molecules is dependent on the surface coverage, with a larger tilt angle at lower coverages. researchgate.net

Furthermore, DFT calculations have been used to estimate the surface energies of HDA-covered Cu(100) and Cu(111) surfaces, finding them to be nearly the same. rsc.orgresearchgate.net This information is crucial for understanding the kinetic shapes of HDA-covered copper nanocrystals. rsc.org A classical many-body force field, parameterized using DFT results, has also been developed to simulate the interactions of HDA with copper surfaces. acs.orgresearchgate.net

Hexadecylamine plays a role in the structuring of liquids at interfaces. sigmaaldrich.com It has been investigated for its ability to assist in the interfacial association of oppositely charged polyelectrolytes and amphiphiles. sigmaaldrich.combohrium.com This property has potential applications in various industrial and scientific fields where the control of liquid structure at interfaces is important. sigmaaldrich.com

Studies have also explored the behavior of HDA films at the air-water interface. While HDA does not form a stable monolayer on a pure aqueous surface, it can self-assemble into a stable, well-organized structure when spread on top of a urease film at the air-water interface. nih.gov This suggests that interactions with other molecules can significantly influence the self-assembly behavior of HDA.

On mica surfaces, the self-assembly of HDA is a multi-stage process. aip.org Initially, HDA molecules adsorb onto the surface through interactions between the amine head groups and the mica, mediated by water. aip.org This is followed by surface diffusion and the aggregation of molecules into islands, driven by the interactions between the alkyl chains. aip.org

Density-Functional Theory (DFT) Studies of Hexadecylamine SAMs

Self-Assembly of Nanoparticle Architectures Mediated by Hexadecylamine

Hexadecylamine (HDA) plays a significant role as a mediating agent in the controlled self-assembly of nanoparticle architectures. Its function as a capping and stabilizing agent allows for the organization of individual nanoparticles into larger, ordered structures. Research has demonstrated that HDA can guide the formation of complex patterns, such as rings and elongated chains, through processes driven by phase separation and solvent evaporation.

One notable example involves the formation of self-assembled rings of Cobalt-Platinum (CoPt₃) nanoparticles. In this process, a binary mixture containing HDA-stabilized CoPt₃ particles in hexane (B92381) and nitrocellulose in amyl acetate (B1210297) is spread on a water surface. This leads to phase separation, creating a bilayer with an HDA-rich top layer. As the solvent evaporates, this top layer decomposes into droplets. The nanoparticles are deposited at the edges of these evaporating droplets, resulting in the formation of micron-sized rings. researchgate.net

In other research, HDA has been employed as both a reducing and capping agent in the synthesis of silver (Ag) and gold (Au) nanoparticles. For silver nanoparticles, HDA facilitates not only their initial formation but also their subsequent self-organization into elongated, chain-like structures. researchgate.net This assembly is a secondary process following the initial synthesis of the nanoparticles. The mechanism often involves the interplay of relatively weak, non-covalent interactions between the HDA-capped nanoparticles, which become dominant as the solvent evaporates. nih.gov The long alkyl chains of the HDA molecules coating the nanoparticles are crucial in directing these interactions and the resulting final architecture.

Concentration-Dependent Conformation of Hexadecylamine in Confined Spaces (e.g., Silicate (B1173343) Galleries)

The molecular arrangement, or conformation, of hexadecylamine when confined within nanoscale spaces, such as the galleries of silicate clays (B1170129) (e.g., montmorillonite), is highly dependent on its packing density or concentration. Studies using Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) have revealed that both neutral hexadecylamine and its ion, hexadecylammonium (HDA⁺), adopt different orientations and conformational states based on how densely they are packed within the clay layers. acs.orgresearchgate.net

At lower concentrations, the HDA molecules tend to lie parallel to the silicate layers. In this arrangement, the alkyl chains are in various disordered states, containing a mix of trans and gauche conformers. acs.orgappliedmineralogy.com As the concentration increases, a critical point is reached where the orientation of the HDA molecules shifts dramatically. Research has identified a critical concentration of approximately 1.7 times the cation exchange capacity (CEC) of the clay. acs.org Above this concentration, the amine chains no longer lie flat but instead radiate away from the clay surface, adopting a more upright orientation. This change in orientation is accompanied by a change in conformation, with the alkyl tails becoming more ordered and predominantly adopting an all-trans conformation. acs.org This transition from a disordered, parallel arrangement to an ordered, radiating one is a direct consequence of the increasing intermolecular interactions between the crowded HDA molecules in the confined space. appliedmineralogy.com

HDA Concentration (relative to CEC)Amine Chain OrientationAlkyl Tail Conformation
Below 1.7 CECParallel to silicate layersDisordered (mix of trans and gauche)
Above 1.7 CECRadiating away from silicate layersOrdered (mostly all-trans)

Hexadecylamine in Polymer and Composite Materials Research

Hexadecylamine as a Monomer in Polymerization Processes

While hexadecylamine is most commonly used as a surfactant, capping agent, or modifier in polymer systems, it also serves as a key building block in the synthesis of specialized monomers for polymerization. Polymerization is a process where small molecules, known as monomers, combine to form large polymer chains. chandra-asri.com In some advanced applications, hexadecylamine is reacted to create a hydrophobic monomer, which is then incorporated into a larger polymer structure.

An example of this application is the synthesis of a twin-tailed hydrophobic monomer, DiC16AM. mdpi.com This process begins with the reaction of 1-hexadecylamine to create the intermediate DiC16. This intermediate is then transformed into the final DiC16AM monomer. This specialized monomer can then be copolymerized with other monomers, such as acrylamide (B121943) and acrylic acid, to produce zwitterionic hydrophobic associating polymers. mdpi.com These polymers, containing the hydrophobic moieties derived from hexadecylamine, exhibit unique properties like high salt and heat tolerance, making them suitable for applications such as brine-based fracturing fluids. mdpi.com In this context, hexadecylamine is not a direct repeating unit in the final polymer backbone but acts as a critical precursor to form a functional monomer that imparts essential hydrophobic characteristics to the resulting polymer.

Preparation and Characterization of Hexadecylamine-Modified Polyimide Nanocomposites

Hexadecylamine is instrumental in the preparation of advanced polyimide (PI) nanocomposites by enabling the dispersion of nanofillers within the polymer matrix. The process often involves first modifying a nanofiller, such as montmorillonite (B579905) (MMT) clay or graphene sheets (GS), with hexadecylamine. mdpi.com This modification, creating what is known as an organoclay (e.g., C16-MMT) or functionalized graphene (C16-GS), increases the spacing between the filler layers and improves its compatibility with the organic polymer precursor. mdpi.comresearchgate.net

The preparation of the nanocomposite typically involves synthesizing a poly(amic acid) (PAA), the precursor to polyimide, in the presence of the HDA-modified nanofiller. mdpi.com This mixture is then cast into a film and subjected to thermal imidization, a heat treatment process that converts the PAA into the final, robust polyimide. The HDA facilitates the intercalation of the polymer chains between the layers of the filler, leading to a well-dispersed nanocomposite structure. mdpi.comresearchgate.net

Characterization of these materials reveals that the incorporation of even small amounts of HDA-modified fillers significantly enhances the properties of the polyimide. For instance, PI hybrid films containing C16-MMT show improved thermal stability and mechanical strength. mdpi.comresearchgate.net Studies comparing different HDA-modified fillers have shown that the nature of the filler also plays a role; C16-MMT was found to impart superior thermal stability to the polyimide composite compared to C16-GS, partly due to the higher intrinsic thermal stability of the organoclay itself. mdpi.com

NanofillerModificationEffect on Polyimide Composite
Montmorillonite (MMT)Modified with Hexadecylamine (C16-MMT)Improved thermal stability, tensile strength, and water vapor barrier properties. mdpi.comresearchgate.net
Graphene Sheet (GS)Modified with Hexadecylamine (C16-GS)Improved thermal properties, though to a lesser extent than C16-MMT. mdpi.com

Synthesis of Hybrid Materials using Hexadecylamine as a Surfactant in Sol-Gel Processes

Hexadecylamine is effectively utilized as a surfactant and template in sol-gel processes to synthesize novel organic-inorganic hybrid materials. The sol-gel technique offers a versatile route to create materials with controlled structures and properties, such as high cross-linking and specific surface functionalities. mdpi.comnih.gov

In a typical synthesis, HDA is used as a template molecule during the co-condensation of various organosilanes. For example, n-octadecyltriethoxysilane can be co-condensed with cross-linking agents like tetraethoxysilane (TEOS) in the presence of HDA. mdpi.comresearchgate.net The process involves a self-assembly step followed by the sol-gel transition, where a network (gel) is formed from a solution of precursors (sol). najah.edu The HDA surfactant directs the organization of the condensing silanes, influencing the structure of the resulting polymer framework. After the material is formed, the HDA template is typically removed, often through solvent extraction, leaving behind a porous or functionalized hybrid material. researchgate.net

The resulting materials, often xerogels, are characterized by techniques such as solid-state NMR and infrared spectroscopy to confirm their composition and structure. nih.gov Research has shown that these HDA-templated hybrid materials possess a high degree of cross-linking and hydrolysis. The dynamic behavior and mobility of the alkyl chains within the polymer matrix are strongly dependent on the type of cross-linkers used in the synthesis, demonstrating the tunability of the material's properties. mdpi.com

Hexadecylamine in Biomedical and Pharmaceutical Research

Hexadecylamine (B48584) in Drug Delivery System Development

The amphiphilic nature of hexadecylamine makes it a valuable component in the development of novel drug delivery systems. Its ability to act as a surfactant, emulsifier, and stabilizing agent is being explored to overcome challenges associated with drug solubility, stability, and targeted delivery.

Formulation of Novel Drug Delivery Systems utilizing Hexadecylamine's Surfactant Properties

Hexadecylamine's surfactant properties are instrumental in the formulation of various drug delivery platforms. ontosight.ai As a surfactant, it can reduce the surface tension between different phases, such as oil and water, which is crucial for creating stable emulsions and dispersions for pharmaceutical use. ontosight.aisolubilityofthings.com This characteristic is being leveraged in the development of self-emulsifying drug delivery systems (SEDDS), which are mixtures of oils, surfactants, and sometimes cosurfactants, designed to form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract. neliti.comasianjpr.com This spontaneous emulsification can enhance the oral bioavailability of poorly water-soluble drugs by presenting them in a solubilized state, which overcomes the initial dissolution step that often limits drug absorption. neliti.com

Furthermore, hexadecylamine and its derivatives are used as building blocks in the synthesis of more complex surfactant molecules and as intermediates in the creation of various pharmaceutical compounds. smolecule.comsigmaaldrich.com Its ability to form stable formulations contributes to the development of more effective and reliable medicinal products. lookchem.com

Interaction of Hexadecylamine with Biological Membranes for Drug Delivery

The interaction of hexadecylamine with biological membranes is a key area of research for its application in drug delivery. solubilityofthings.com Due to its long hydrophobic carbon chain, hexadecylamine can readily interact with the lipid bilayers of cell membranes. solubilityofthings.com This interaction can modulate the properties of the membranes, potentially increasing their permeability to therapeutic agents. ontosight.ai

The amphiphilic nature of hexadecylamine, with its hydrophobic tail and hydrophilic head, allows it to insert into the lipid bilayer, which can lead to changes in membrane fluidity and organization. ontosight.ai This perturbation of the membrane structure may facilitate the transport of drugs across cellular barriers. The ability of long-chain amines like hexadecylamine to modulate membrane properties is a significant factor in their potential for developing new therapeutic agents and drug delivery strategies. ontosight.ai For instance, derivatives of hexadecylamine are being investigated for their ability to enhance the permeability of biological membranes, which could improve the efficacy of various drugs.

Stabilized Micellar Systems for Cancer Drug Delivery Based on Hexadecylamine

Micellar systems are promising carriers for delivering lipophilic and cytotoxic drugs, as these drugs can be encapsulated within the hydrophobic core of the micelles. ijrps.com Hexadecylamine, as a cationic surfactant, can self-assemble into micelles in aqueous solutions. ijrps.com However, a major challenge with conventional micellar systems is their poor stability, especially upon dilution in the bloodstream. nih.govtandfonline.com

To address this, novel approaches are being developed to create stabilized micellar systems using hexadecylamine. One such strategy involves the ionotropic crosslinking of hexadecylamine-based micelles with oppositely charged molecules. For example, researchers have successfully used tripolyphosphate (TPP), a multivalent anion, to stabilize mixed micelles composed of hexadecylamine (HDA) and hexadecylpyridinium (HDAP). nih.govtandfonline.comju.edu.jo These shell-ionotropically crosslinked micelles have demonstrated enhanced stability under dilution and at varying temperatures and pH levels. nih.govresearchgate.net

In a study, these stabilized micelles were loaded with curcumin (B1669340), a model anticancer drug, and were shown to be effectively taken up by cancer cells. nih.govresearchgate.net The resulting nanoparticles were found to be non-cytotoxic and ranged in size from 139 nm to 580 nm. nih.govresearchgate.net This research highlights the potential of hexadecylamine-based stabilized micellar systems as a viable and simple-to-prepare platform for targeted cancer drug delivery. nih.govresearchgate.nettandfonline.com

Table 1: Properties of Hexadecylamine-Based Stabilized Micelles for Cancer Drug Delivery

Property Finding Source
Composition Mixed micelles of Hexadecylamine (HDA) and Hexadecylpyridinium (HDAP) stabilized with Tripolyphosphate (TPP). nih.govtandfonline.com
Model Drug Curcumin nih.govresearchgate.net
Stability Stable under dilution (up to 100 times) and at high temperatures (25 - 80 °C). nih.govresearchgate.net
Size Range 139 nm to 580 nm, depending on pH (4.6-7.4). nih.govresearchgate.net
Cellular Uptake Effective at delivering their load into cancer cells. nih.govresearchgate.net
Cytotoxicity Found to be non-cytotoxic. nih.govresearchgate.net

Enhancing Solubility and Stability of Poorly Soluble Compounds via Hexadecylamine

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active compounds, which can limit their bioavailability and therapeutic efficacy. Hexadecylamine's surfactant properties offer a solution to this problem. ontosight.ai Due to its amphiphilic structure, it can be used to solubilize and stabilize compounds that are poorly soluble in water. ontosight.ai

The hydrophobic tail of hexadecylamine can interact with the non-polar drug molecule, while the hydrophilic head interacts with the aqueous environment, effectively creating a microenvironment that enhances the drug's solubility. This principle is applied in various formulations, including emulsions and micellar systems. ontosight.ailookchem.com By improving the solubility and stability of poorly soluble drugs, hexadecylamine can contribute to the development of more effective pharmaceutical products. lookchem.com

Antimicrobial Activity Research of Hexadecylamine

Preliminary research has indicated that hexadecylamine possesses antimicrobial properties, making it a compound of interest for applications in combating bacterial and fungal infections.

Preliminary Studies on Antimicrobial Properties against Bacteria and Fungi

Early in vitro studies have investigated the antimicrobial activity of hexadecylamine against a range of bacteria and fungi. smolecule.com Research has shown that hexadecylamine can inhibit the growth of various microorganisms, although sometimes at higher concentrations compared to other antimicrobial agents. nih.gov

One study compared the antibacterial activity of hexadecylamine with tetradecylamine (B48621) and chlorhexidine (B1668724). nih.gov While tetradecylamine and chlorhexidine were effective at lower concentrations against most organisms tested, hexadecylamine also demonstrated growth inhibition, albeit at higher concentrations. nih.gov Another study reported that derivatives of benzylamine (B48309) with long-chain amines, which would include structures related to hexadecylamine, exhibited enhanced antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism involves the disruption of the bacterial cell membrane due to the hydrophobic nature of the long alkyl chain, leading to increased permeability and cell death.

Furthermore, research on N,N-dimethyl-hexadecylamine (DMHDA), a derivative of hexadecylamine, has shown its ability to inhibit the growth of pathogenic fungi. nih.govtandfonline.com Studies have demonstrated that DMHDA can inhibit the growth of phytopathogens like Botrytis cinerea and Phytophthora cinnamomi. cabidigitallibrary.orgresearchgate.net

Table 2: Antimicrobial Activity of Hexadecylamine and Related Compounds

Compound/Derivative Target Organisms Observed Effect Proposed Mechanism Source
Hexadecylamine Various Bacteria Growth inhibition - nih.gov
Benzylamine with long-chain amines Gram-positive bacteria Enhanced antibacterial activity Disruption of bacterial cell membranes
N,N-dimethyl-hexadecylamine (DMHDA) Botrytis cinerea, Phytophthora cinnamomi Growth inhibition - cabidigitallibrary.orgresearchgate.net

Mechanisms of Antimicrobial Action

Hexadecylamine, a long-chain primary aliphatic amine, exerts its antimicrobial effects through a multi-pronged attack on microbial cells, primarily by disrupting the physical integrity and enzymatic functions of the cell membrane. Its amphiphilic nature, characterized by a long, hydrophobic 16-carbon tail and a hydrophilic amine headgroup, is central to its mode of action. ontosight.ai This structure allows it to readily insert into the lipid bilayer of microbial membranes.

The primary mechanism involves the electrostatic interaction between the positively charged amino group of hexadecylamine (at physiological pH) and the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria. lifesciencesite.com Following this initial binding, the hydrophobic tail penetrates the lipid core of the membrane. This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and even larger molecules like proteins and nucleic acids, ultimately leading to cell death. lifesciencesite.com

Studies on nano-fumed silica (B1680970) grafted with quaternary ammonium (B1175870) compounds, including derivatives of hexadecylamine, have demonstrated that the antimicrobial material functions by first adsorbing bacteria to its surface and then killing them by destroying their membranes. lifesciencesite.com This membrane-active mechanism is a common feature among quaternary ammonium compounds (QACs) and related cationic surfactants, whose biological activity is closely linked to their ability to interact with and disrupt the phospholipid bilayer of the cytoplasmic membrane. lifesciencesite.com This disruption can also interfere with critical metabolic processes that are membrane-associated, such as electron transport and energy production, further contributing to the antimicrobial effect.

Research has shown that the antimicrobial efficacy can vary against different types of microorganisms. For instance, benzoxazine (B1645224) monomers synthesized using hexadecylamine demonstrated notable antibacterial activity against S. aureus, E. coli, and P. aeruginosa. mdpi.com This broad-spectrum activity underscores its potential as an antimicrobial agent.

Table 1: Summary of Hexadecylamine's Antimicrobial Mechanisms

Mechanism Description Key Cellular Target(s) References
Electrostatic Interaction The cationic amine headgroup binds to negatively charged molecules on the microbial cell surface. Phospholipids, Teichoic Acids lifesciencesite.com
Membrane Disruption The hydrophobic tail inserts into and destabilizes the lipid bilayer, increasing permeability. Cytoplasmic Membrane ontosight.ailifesciencesite.com
Leakage of Cellular Contents Disruption of membrane integrity leads to the loss of essential ions, metabolites, and macromolecules. Cell Membrane lifesciencesite.com

| Inhibition of Metabolism | Interference with membrane-bound enzymes and processes like energy production. | Membrane-associated Proteins | lifesciencesite.com |

Hexadecylamine in Biological Membrane Studies

The unique properties of hexadecylamine, particularly its ability to intercalate into lipid bilayers, make it and its derivatives valuable tools in the study of biological membranes. ontosight.ai By modifying the amine headgroup with fluorescent tags, researchers can create probes to investigate the structure, dynamics, and function of cell membranes.

Labeling and Tracking of Biological Membranes using Fluorescent Hexadecylamine Derivatives

Fluorescent derivatives of hexadecylamine serve as powerful probes for labeling and visualizing cellular membranes. researchgate.net These molecules are amphiphilic, allowing them to spontaneously insert into the plasma membrane and other intracellular membranes of living cells. The fluorescent moiety acts as a reporter, enabling researchers to track the probe's location and movement using fluorescence microscopy techniques.

For example, NBD-hexadecylamine, a derivative where the amine is labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, has been used to study the solubility of amphiphiles in different membrane phases. researchgate.net The fluorescence properties of such probes are often sensitive to the local environment, providing information about the polarity and fluidity of the membrane region they inhabit. nih.gov The long hydrocarbon chain ensures stable anchoring within the lipid bilayer, while the fluorescent headgroup resides at the lipid-water interface. atto-tec.com This strategic positioning allows for the detailed investigation of membrane surface properties and organization.

Other fluorescent dyes, such as those from the coumarin (B35378) or cyanine (B1664457) families, can also be conjugated to hexadecylamine to create probes with different spectral properties, suitable for multicolor imaging or for use with specific laser lines in confocal or super-resolution microscopy. cytoskeleton.com

Investigation of Lipid Trafficking and Metabolism

Fluorescently labeled hexadecylamine and similar lipid analogs are instrumental in studying the complex pathways of lipid trafficking and metabolism. Once inserted into a cellular membrane, these probes can be transported between organelles, mimicking the trafficking of natural lipids. By tracking the movement of the fluorescent signal over time, researchers can dissect the routes and mechanisms of lipid transport.

Studies have utilized such probes to follow the movement of lipids from the plasma membrane to internal compartments like the endoplasmic reticulum and Golgi apparatus, and vice versa. For instance, research on multifunctional phosphoinositide derivatives, which share structural similarities with lipid probes, has shown rapid trafficking of these molecules to the plasma membrane, suggesting the involvement of active transport mechanisms. d-nb.info This type of research is crucial for understanding how cells maintain the distinct lipid compositions of their various organelles, which is essential for their function. Confocal microscopy studies can reveal the intracellular trafficking pathways of lipoplexes formulated with hexadecylamine derivatives, showing their journey into the cell. nih.gov

Studies on Cell Signaling Pathways Involving Lipid Dynamics

Lipid dynamics, including the formation of specific domains (lipid rafts) and the transport of signaling lipids, are fundamental to many cell signaling pathways. Fluorescent hexadecylamine derivatives can be used to probe these dynamics and their role in signal transduction.

These probes can report on changes in membrane organization or fluidity that occur in response to a signaling event. Their distribution between different membrane phases (e.g., liquid-ordered vs. liquid-disordered) can be monitored to understand how signaling molecules modulate the physical state of the membrane. researchgate.net

Furthermore, derivatives of hexadecylamine can be used in studies related to cytokinin signaling in plants. N,N-dimethyl-hexadecylamine (DMHDA), a volatile organic compound, has been shown to modulate root growth by affecting cytokinin responsiveness through specific receptors like AHK2. tandfonline.com While not a fluorescent labeling study, this demonstrates how hexadecylamine-related molecules are directly involved in cell signaling pathways that are intrinsically linked to membrane-level events. By using fluorescent versions of such signaling lipids, researchers could directly visualize their interaction with membrane-bound receptors and track their subsequent movement, providing deeper insights into the spatiotemporal aspects of cell signaling. cellsignal.com

Hexadecylamine in Pharmaceutical Formulations

Hexadecylamine's utility in the pharmaceutical industry extends beyond its intrinsic biological activity; it is a key building block and intermediate in the synthesis of more complex molecules and a component in advanced formulations. smolecule.comsmolecule.comwiseguyreports.com

Applications as an Intermediate in Pharmaceutical Compound Synthesis

Hexadecylamine serves as a versatile starting material or intermediate in the synthesis of a range of pharmaceutical compounds. ontosight.aiwiseguyreports.com Its primary amine group is readily functionalized, and its long alkyl chain provides a lipophilic scaffold that can be crucial for the biological activity and pharmacokinetic properties of the final drug product.

One major application is in the synthesis of other antimicrobial agents. pmarketresearch.com The hexadecylamine structure can be incorporated into more complex molecules or modified to create quaternary ammonium compounds with enhanced antimicrobial potency. For example, it has been used in the synthesis of gemini (B1671429) amphiphiles, which are nonviral carriers designed for efficient gene delivery. nih.gov It is also a component in the synthesis of biocompatible polymer derivatives intended for use as magnetic resonance imaging (MRI) contrast agents. acs.org

The synthesis of certain alkaloids with antimicrobial properties may also involve intermediates structurally related to hexadecylamine. mdpi.comopenbiochemistryjournal.com The lipophilic nature imparted by the hexadecyl chain can enhance the ability of these synthesized compounds to cross biological membranes and reach their intracellular targets.

Table 2: Pharmaceutical Applications of Hexadecylamine as a Synthetic Intermediate

Application Area Role of Hexadecylamine Example Compound Class/System References
Antimicrobial Agents Serves as a building block for more potent antimicrobials. Quaternary Ammonium Compounds, Benzoxazines mdpi.compmarketresearch.com
Gene Delivery Used to synthesize cationic amphiphiles for liposome (B1194612) formation. Gemini Amphiphiles nih.gov

| Medical Imaging | Incorporated into polymers to create contrast agents. | DTPA-Gd conjugated Polysuccinimide Derivatives | acs.org |

Role in Drug Formulations

Hexadecylamine (HDA), a long-chain primary amine, plays a significant role in the development of advanced drug formulations due to its amphiphilic nature and surfactant properties. smolecule.comontosight.ai Its ability to act as a surfactant, reducing the surface tension of liquids, makes it valuable in creating novel drug delivery systems designed to enhance the absorption and distribution of therapeutic agents. smolecule.com This property is also crucial for solubilizing and stabilizing compounds that have poor water solubility, a common challenge in pharmaceutical formulation. ontosight.ai HDA is utilized as a key component in various nanocarrier systems, including nanoparticles, micelles, and liposomes, where it contributes to their structure, stability, and functionality.

Nanoparticle and Micelle-Based Formulations:

Hexadecylamine is frequently employed as a capping or stabilizing agent in the synthesis of nanoparticles for biomedical applications. smolecule.comnih.gov In the fabrication of magnetite (Fe₃O₄) nanoparticles, for instance, HDA can be used as a stabilizing surfactant. mdpi.com Its presence helps control the size and shape of the nanoparticles during synthesis. smolecule.com

Research has focused on creating stabilized micellar systems using hexadecylamine for drug delivery to cancer cells. ju.edu.jotandfonline.com Conventional micellar systems, while easy to prepare and load with drugs, often suffer from poor stability, especially upon dilution. ju.edu.jotandfonline.com To overcome this, researchers have developed ionotropically stabilized micelles by combining hexadecylamine (HDA) and hexadecylpyridinium (HDAP) with the tripolyphosphate (TPP) anion. ju.edu.jotandfonline.comresearchgate.netnih.gov These novel shell-ionotropically crosslinked micelles have demonstrated enhanced stability under dilution and at varying temperatures and pH levels. tandfonline.comresearchgate.netnih.gov In one study, these stabilized micelles, loaded with curcumin as a model drug, were shown to be effective at delivering their cargo into cancer cells. tandfonline.comresearchgate.net

Furthermore, HDA has been incorporated into hybrid nanoparticle structures. One such system combines iron-oxide nanoparticles (IONPs) with hexadecylamine-conjugated Graphene Quantum Dots (HDA-GQDs). ijnnonline.net The amphiphilic nature of the HDA-GQD conjugate in this theranostic platform allows for the encapsulation of both hydrophilic and hydrophobic drugs, while the magnetic properties of the IONPs permit targeted delivery. ijnnonline.net

Formulation TypeComponentsKey Role of HexadecylamineResearch FindingReference(s)
Stabilized MicellesHexadecylamine (HDA), Hexadecylpyridinium (HDAP), Tripolyphosphate (TPP)Surfactant, structural component for ionotropic stabilizationCreated stable nanoparticles (139-580 nm) effective for delivering curcumin into cancer cells. tandfonline.comresearchgate.netnih.gov tandfonline.comresearchgate.netnih.gov
Hybrid NanoparticlesIron-Oxide Nanoparticles (IONPs), HDA-Graphene Quantum Dots (GQDs)Amphiphilic conjugate for drug encapsulationDeveloped a theranostic platform capable of carrying both hydrophilic and hydrophobic cargo. ijnnonline.net ijnnonline.net
Magnetite NanoparticlesIron (II, III) oxide, Oleic acid, HexadecylamineStabilizing surfactantUsed in thermal parsing techniques to generate Fe₃O₄ nanoparticles with controlled size. mdpi.com mdpi.com

Liposomal Formulations:

Liposomes, artificial vesicles composed of lipid bilayers, are versatile drug carriers. mdpi.com Hexadecylamine can be integrated into liposomal structures to modify their properties. For example, HDA has been incorporated into liposomes made of DPPC and cholesterol to enhance colloidal stability. mdpi.com

In the development of advanced hybrid liposomal nanoplatforms, an amphiphilic polymer of hyaluronic acid and hexadecylamine (HA-C16) was synthesized. researchgate.netmdpi.com This polymer was used to create liposomes that encapsulated magnetic nanoparticles in their aqueous core and the anticancer drug docetaxel (B913) in their hydrophobic bilayers. researchgate.netmdpi.com The inclusion of the HA-C16 polymer is intended to improve the targeting ability of the liposome. researchgate.net Another study reported the use of L-histidine-(N,N-di-n-hexadecylamine)ethylamide (HDHE) and cholesterol in a liposomal formulation for a vaccine to prevent the progression of melanoma. nih.gov

Liposome TypeKey ComponentsRole of Hexadecylamine DerivativeApplication/FindingReference(s)
Hybrid Liposomal NanoplatformHyaluronic acid-hexadecylamine (HA-C16) polymer, citric acid-coated magnetic nanoparticles, docetaxelForms an amphiphilic polymer to enhance targetingEncapsulated both magnetic nanoparticles and an anticancer drug for theranostic purposes. researchgate.netmdpi.com researchgate.netmdpi.com
Vaccine FormulationL-histidine-(N,N-di-n-hexadecylamine)ethylamide (HDHE), cholesterol, MART-1 antigenForms part of the liposomal structureUsed as a vaccine to prevent progression and metastasis of murine B16 melanoma. nih.gov nih.gov
Modified LiposomesDPPC, cholesterol, hexadecylamineIntegrated to increase colloidal stabilityApplied in microfluidic assembly to create stable liposomes. mdpi.com mdpi.com

Hexadecylamine in the Context of Mucoadhesive Formulations

Mucoadhesive formulations are designed to remain in contact with mucosal membranes for an extended period, allowing for enhanced drug absorption and localized delivery. mdpi.comencyclopedia.pub This is achieved through the interaction between a mucoadhesive polymer and the mucin layer of the mucus. mdpi.comencyclopedia.pub

Hexadecylamine plays a role in the creation of mucoadhesive systems, often by being combined with mucoadhesive polymers like fucoidan (B602826) or hyaluronic acid. While not inherently mucoadhesive itself, its properties can be leveraged within these complex formulations. For instance, the ionotropic cross-linking of fucoidan, a negatively charged polymer, with polymers carrying an opposite charge, such as hexadecylamine, is a technique used to prepare drug-loaded nanoparticles. mdpi.comencyclopedia.pub

In another approach, researchers synthesized amphiphilic derivatives of hyaluronic acid (HA) using different amounts of hexadecylamine (C16-NH2). researchgate.net These HA-C16 derivatives were capable of self-assembling into micelles and entrapping corticosteroids like dexamethasone. researchgate.net The resulting micelles demonstrated optimal mucoadhesion and compatibility with human corneal epithelial cells, making them suitable for ophthalmic drug delivery. researchgate.net Similarly, hyaluronic acid was modified with hexadecylamine and then grafted with 2-methacryloyloxyethyl phosphocholine (B91661) (MPC) to create nanospheres. researchgate.net These nanospheres showed improved lubrication and mucoadhesive properties, highlighting their potential for treating conditions like dry eye disease. researchgate.net

Mucoadhesive SystemCore PolymersRole of HexadecylamineIntended Application/Key FindingReference(s)
Fucoidan NanoparticlesFucoidanPositively charged polymer for ionotropic cross-linkingA common technique for preparing drug-loaded mucoadhesive nanoparticles. mdpi.comencyclopedia.pub mdpi.comencyclopedia.pub
Hyaluronic Acid MicellesHyaluronic Acid (HA)Forms amphiphilic HA-C16 derivativesCreated mucoadhesive micelles for ophthalmic drug delivery of corticosteroids. researchgate.net researchgate.net
Hyaluronic Acid NanospheresHyaluronic Acid (HA), 2-methacryloyloxyethyl phosphocholine (MPC)Used to modify HA for subsequent grafting and self-assemblyResulting HA-MPC nanospheres showed enhanced lubrication and mucoadhesion for potential dry eye treatment. researchgate.net researchgate.net

Hexadecylamine in Environmental and Corrosion Research

Hexadecylamine (B48584) as a Corrosion Inhibitor

The primary application of hexadecylamine in this context is as a corrosion inhibitor, particularly for mild steel in acidic environments. e-journals.in Its effectiveness stems from its ability to form a protective layer on the metal surface, thereby isolating it from the corrosive medium. e-journals.in

Adsorption Mechanisms of Hexadecylamine on Metal Surfaces for Corrosion Protection

The initial step in the corrosion inhibition process by hexadecylamine is its adsorption onto the metal surface. e-journals.in This adsorption can occur through physical and chemical interactions. The nitrogen atom in the amine group can donate its lone pair of electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. acs.org Additionally, the long alkyl chain contributes to the formation of a densely packed, hydrophobic barrier through van der Waals forces, a form of physisorption. e-journals.inacs.org

The adsorption behavior of hexadecylamine on metal surfaces, such as mild steel and iron oxide, has been found to align well with the Langmuir adsorption isotherm. e-journals.inacs.orgnih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface, where each adsorption site holds one inhibitor molecule. nih.gov Studies have shown a rapid increase in surface coverage at low concentrations of hexadecylamine, eventually reaching a plateau, which is characteristic of Langmuir adsorption. acs.orgnih.gov This strong affinity for the surface results in the formation of a dense, protective monolayer at relatively low concentrations. acs.orgacs.org

Mixed-Type Corrosion Inhibition

Performance Evaluation of Hexadecylamine in Acidic and Saline Environments

Hexadecylamine has demonstrated high inhibition efficiency in acidic media, such as 1.0 M hydrochloric acid (HCl) solutions. e-journals.in Research has shown that its effectiveness increases with concentration, reaching up to 96.26% inhibition efficiency at a concentration of 1000 ppm at 298 K. e-journals.in However, its performance is influenced by temperature; an increase in temperature generally leads to a decrease in inhibition efficiency, suggesting that the adsorption process is predominantly physical (physisorption). e-journals.in This is because higher temperatures can lead to the desorption of the inhibitor molecules from the metal surface. e-journals.in

Corrosion is a significant issue in saline environments due to the presence of aggressive chloride ions. jeires.com While much of the detailed research on hexadecylamine focuses on acidic conditions, its ability to form a hydrophobic barrier suggests potential effectiveness in saline environments as well by preventing water and corrosive ions from reaching the metal surface.

Influence of Hexadecylamine Derivatives on Corrosion Inhibition Efficiency

The modification of the hexadecylamine structure can influence its corrosion inhibition properties. Derivatives of amines, such as those created through ethoxylation or propoxylation, have been studied to understand the structure-property relationships in corrosion inhibition. researchgate.net For instance, research on other amine derivatives has shown that increasing the number of certain functional groups can enhance inhibition efficiency. researchgate.net While specific data on a wide range of hexadecylamine derivatives is an area of ongoing research, studies on similar long-chain amine derivatives suggest that modifications to the headgroup or the alkyl chain could further optimize its performance as a corrosion inhibitor. researchgate.netjst.go.jp For example, comparing hexadecylamine (a proton-donating and accepting inhibitor) with dimethyl-n-hexadecylamine (a proton-accepting inhibitor) showed that the former generally provided better inhibition on copper in a 5% aqueous HCl solution. jst.go.jp

Hexadecylamine in Environmental Remediation and Adsorption Studies

The strong adsorptive properties of hexadecylamine also make it a candidate for environmental remediation applications. Its ability to bind to surfaces can be utilized for the removal of certain pollutants from water. The same principles of surface adsorption that make it an effective corrosion inhibitor are relevant here. However, detailed research focusing solely on its application in environmental remediation is less extensive compared to its corrosion inhibition studies.

Interactive Data Table: Corrosion Inhibition Efficiency of Hexadecylamine

The following table summarizes the performance of hexadecylamine as a corrosion inhibitor for mild steel in 1.0 M HCl at different concentrations and temperatures, based on weight loss measurements after 24 hours of immersion. e-journals.in

Concentration (ppm)Temperature (K)Corrosion Rate (mpy)Inhibition Efficiency (%)
0 (Blank)29898.79-
20029821.6478.10
40029813.9385.90
6002989.4990.40
8002985.9394.00
10002983.7096.26
0 (Blank)308196.63-
20030861.9468.50
40030842.2878.50
60030829.5085.00
80030819.6690.00
100030812.7893.50
0 (Blank)318321.46-
200318131.8059.00
40031893.2271.00
60031867.5179.00
80031848.2285.00
100031835.3689.00

Removal of Organic Pollutants from Aqueous Systems

Hexadecylamine plays a significant role in environmental remediation, particularly in the removal of persistent organic pollutants from water systems. Adsorption is a widely utilized method for this purpose due to its operational simplicity, high efficiency, and effectiveness in removing a broad spectrum of pollutants. rsc.org The unique chemical structure of hexadecylamine, featuring a long hydrophobic alkyl chain and a hydrophilic amine head, makes it an effective agent for modifying adsorbents. This modification enhances the removal of harmful organic compounds such as polycyclic aromatic hydrocarbons (PAHs) and various dyes from aqueous environments. rsc.orgaphrc.orgresearchgate.net

Research has demonstrated the utility of hexadecylamine in developing advanced materials for water treatment. rsc.org For instance, it has been used to functionalize adsorbents for the removal of phenanthrene (B1679779), a model PAH, from aqueous solutions. aphrc.orgresearchgate.net The process involves the accumulation of the pollutant (adsorbate) onto the surface of a material (adsorbent), and hexadecylamine-modified materials show improved performance in capturing these contaminants. rsc.org

Hexadecylamine-Functionalized Adsorbents for Pollutant Removal

The functionalization of adsorbent materials with hexadecylamine has been a key strategy for enhancing their pollutant removal capabilities. By chemically grafting or impregnating hexadecylamine onto various substrates, researchers have created highly effective adsorbents for environmental applications.

Graphene Quantum Dots (GQDs): Hexadecylamine has been successfully used to functionalize graphene quantum dots (GQDs) for the removal of phenanthrene. aphrc.orgup.ac.za In one study, three different types of hexadecyl-GQDs were synthesized, including nitrogen-doped (C16-NGQDs) and sulfur-and-nitrogen-co-doped (C16-SNGQDs) variants. rsc.orgnih.gov This functionalization was achieved by creating an amide bond between the carboxylic acid groups on the GQDs and the amine group of hexadecylamine. rsc.orgaphrc.org The resulting materials were shown to be effective nano-adsorbents for extracting hydrophobic organic pollutants from water. rsc.org A novel magnetic nanocomposite combining silver nanoparticles with hexadecylamine-functionalized GQDs has also been developed and tested for phenanthrene removal. researchgate.net

Montmorillonite (B579905): The surface of montmorillonite K10, a type of clay mineral, has been successfully modified with hexadecylamine to improve its adsorption performance for organic dyes. researchgate.net This modification turns the naturally hydrophilic surface of the clay into a hydrophobic one, making it more effective at capturing organic pollutants like Tartrazine. researchgate.netmdpi.com The impregnation of montmorillonite with hexadecylamine resulted in a substantial improvement in its ability to remove the dye from aqueous solutions, with removal efficiencies exceeding 98% under optimal pH conditions. researchgate.net

A primary reason for the improved performance of hexadecylamine-functionalized adsorbents is the enhanced adsorption capacity resulting from hydrophobic modification. The long, 16-carbon alkyl chain of hexadecylamine imparts a hydrophobic (water-repelling) character to the surface of otherwise hydrophilic materials. aphrc.orgrsc.org

This alteration from a hydrophilic to a hydrophobic surface is crucial for the effective removal of non-polar organic pollutants. nih.gov The introduction of these hydrophobic moieties via hexadecylamine functionalization significantly improves the adsorption capacity of materials like GQDs and clays (B1170129) for contaminants such as PAHs. aphrc.orgmdpi.com For example, modifying hydrophilic carboxylic acid-functionalized GQDs with hexadecylamine markedly improved their capacity to adsorb phenanthrene. aphrc.orgrsc.org

Similarly, studies on chitosan (B1678972) beads have shown a significant increase in adsorption capacity after modification with hexadecylamine. The maximum adsorption capacity for Reactive Blue 4 dye increased from 317.1 mg/g for unmodified chitosan to 468.8 mg/g after modification. researchgate.net Another study reported an increase from 317 mg/g to 454 mg/g for the same dye. researchgate.netnih.gov This enhancement is attributed to an increase in the positive charge and the number of functional groups on the adsorbent's surface. researchgate.netresearchgate.net

AdsorbentPollutantAdsorption Capacity (Unmodified)Adsorption Capacity (Hexadecylamine-Modified)Reference
Chitosan BeadsReactive Blue 4317.1 mg/g468.8 mg/g researchgate.net
Chitosan Hydrogel BeadsReactive Blue 4317 mg/g454 mg/g researchgate.netnih.gov
Graphene Quantum Dots (GQDs)Phenanthrene-~1377 mg/g (for C16-SNGQDs) rsc.orgnih.gov
Chitosan-Powdered Activated Carbon (Ct-PAC)Reactive Black 5-666.97 mg/g mdpi.com

To understand the interaction between pollutants and hexadecylamine-modified adsorbents, researchers employ various adsorption isotherm models. These models provide insight into the adsorption mechanism, such as whether it occurs as a monolayer or in multiple layers and whether the adsorbent surface is homogeneous or heterogeneous.

For the adsorption of phenanthrene onto hexadecylamine-functionalized GQDs, the Sips hybrid isotherm model was found to best describe the process. aphrc.orgup.ac.zarsc.org This suggests that the adsorption mechanism is predominantly multilayer rather than monolayer. aphrc.org In the case of modified chitosan beads used for dye removal, the Freundlich isotherm model often provides a better fit than the Langmuir model. researchgate.netnih.govmdpi.com The fit to the Freundlich model indicates a chemisorption process occurring on a heterogeneous surface with multilayer adsorption. mdpi.com

The primary mechanisms driving the adsorption of organic pollutants onto these modified surfaces include:

Hydrophobic interactions: The hydrophobic alkyl chains of hexadecylamine attract non-polar organic molecules. rsc.org

π-π interactions: These occur between the aromatic rings of pollutants (like phenanthrene) and the graphene structure of GQDs. rsc.org

Hydrogen bonding: Under acidic pH conditions, hydrogen bonding can occur between the pollutant and the functional groups on the adsorbent. rsc.org

Electrostatic attraction: This mechanism is significant when removing charged pollutants, such as anionic dyes, where the positively charged amine groups on the adsorbent attract the negatively charged dye molecules. researchgate.net

Thermodynamic studies have also revealed that while the interaction between pristine GQDs and phenanthrene is endothermic, the adsorption process becomes a spontaneous and exothermic interaction after modification with hexadecylamine. aphrc.orgnih.gov

Adsorbent SystemPollutantBest Fit Isotherm Model(s)Key FindingsReference
Hexadecylamine-functionalized GQDsPhenanthreneSipsFavors a multilayer adsorption mechanism. R² values >0.9. aphrc.orgrsc.org
Hexadecylamine-modified ChitosanReactive Blue 4FreundlichIndicates multilayer adsorption on a heterogeneous surface. researchgate.netnih.gov
Hexadecylamine-impregnated Chitosan-Powdered Activated CarbonReactive Black 5FreundlichGood fit for both Langmuir and Freundlich (R² > 0.99), but Freundlich was better. Suggests chemisorption on a multilayer surface. mdpi.com

Computational and Theoretical Studies of Hexadecylamine

Molecular Dynamics Simulations of Hexadecylamine (B48584) Systems

Molecular dynamics (MD) simulations have been instrumental in understanding the structure and behavior of hexadecylamine films on various surfaces. These simulations model the movement of individual atoms over time, providing a detailed picture of molecular arrangements and dynamics.

Atomistic MD simulations have been employed to study the microscopic structure of hexadecylamine adsorbed on iron oxide surfaces from solvents like dodecane (B42187) and hexadecane (B31444). rsc.orgscispace.com These simulations complement experimental techniques such as sum-frequency spectroscopy and polarized neutron reflectometry. rsc.orgscispace.com Key findings from these simulations include the determination of mass-density profiles, molecular-height and orientation probability distribution functions, and in-layer radial distribution functions. rsc.orgscispace.comrsc.org

At high surface coverage, simulations show that the hexadecylamine film thickness is approximately 15 Å, with the molecules oriented upwards from the surface at an angle of 40–50°. rsc.orgscispace.comrsc.org The ordering of the hexadecylamine head-group atoms is influenced by the crystalline structure of the iron-oxide surface, but this influence diminishes along the alkyl chain. rsc.orgscispace.comrsc.org The tail-groups exhibit almost no positional ordering. rsc.orgscispace.comrsc.org In dodecane at 298 K, the hexadecylamine film is relatively stable, while in hexadecane at 313 K, the film is more fluid and dynamic, with head groups detaching and reattaching to the surface. rsc.org

MD simulations have also been used to develop classical many-body force fields to describe the interactions of hexadecylamine with copper surfaces. acs.org These force fields, parameterized using data from density functional theory (DFT) calculations, accurately reproduce binding energies and configurations of self-assembled hexadecylamine layers on Cu(100) and Cu(111) surfaces at various coverages. acs.org Simulations using these force fields revealed that hexadecylamine layers on Cu(100) in a vacuum undergo a continuous structural transition from ordered layers at high coverage to disordered layers at lower coverages. acs.org Furthermore, in an aqueous environment, the self-assembled monolayer structure is retained, with the hydrophobic alkyl tails repelling water molecules. acs.org

Table 1: Properties of Hexadecylamine Films from MD Simulations

Property Value Conditions Source
Film Thickness ~15 Å High surface coverage on iron oxide rsc.orgscispace.comrsc.org
Molecular Tilt Angle 40–50° High surface coverage on iron oxide rsc.orgscispace.comrsc.org

Quantum Chemical Calculations on Hexadecylamine Interactions

Quantum chemical calculations, particularly those based on density functional theory (DFT), provide a fundamental understanding of the electronic interactions between hexadecylamine and other molecules or surfaces. These calculations can elucidate the nature of chemical bonds, charge transfer, and binding energies.

Dispersion-corrected DFT has been used to investigate the structures of adsorbed layers of hexadecylamine on Cu(100) and Cu(111) surfaces. researchgate.netrsc.org These studies show that hexadecylamine binds to the copper surface through the donation of electrons from the amine group to the copper atoms. researchgate.netrsc.org A significant finding is that the van der Waals interactions between the alkyl tails of adjacent hexadecylamine molecules are stronger than the interaction between the amine headgroup and the copper surface. researchgate.netrsc.org This leads to coverage-dependent tilting of the molecules, with larger tilt angles at lower coverages. researchgate.netrsc.org

DFT calculations have been crucial in determining the preferred binding configurations. At full monolayer coverage, a (5 x 3) pattern is energetically favored on Cu(100), while a (√3 x √3)R30° pattern is preferred on Cu(111). researchgate.net These theoretical findings are consistent with experimental observations that hexadecylamine acts as a capping agent, promoting the formation of {100}-faceted copper nanocrystals. researchgate.netrsc.org The stronger binding to the Cu(100) surface is attributed to the ability to form more densely packed layers, which enhances the tail-tail interactions. researchgate.netrsc.org

Table 2: Binding Characteristics of Hexadecylamine on Copper Surfaces from DFT

Surface Preferred Binding Pattern (Full Monolayer) Relative Binding Strength Source
Cu(100) (5 x 3) Stronger researchgate.netrsc.org

Modeling of Hexadecylamine Adsorption and Self-Assembly Processes

Modeling studies combine theoretical principles with computational methods to simulate the complex processes of adsorption and self-assembly of hexadecylamine. These models can predict the structure and properties of the resulting molecular assemblies.

The adsorption of hexadecylamine at the iron oxide-oil interface has been modeled and shows strong agreement with a Langmuir adsorption model. nih.gov This indicates the formation of a monolayer at the surface. Experimental data, supported by modeling, show a rapid increase in adsorption at low concentrations, reaching a plateau at higher concentrations. nih.govacs.org At this plateau, each amine molecule occupies approximately 55 Ų on the iron oxide surface. nih.gov The layer thickness increases from about 16 Šat low concentrations to 20 Šat higher concentrations, suggesting a reorientation of the tilted molecules within the layer. nih.govacs.org

The self-assembly of hexadecylamine on surfaces like copper is driven by a balance of forces. While the amine group anchors the molecule to the surface, the strong van der Waals forces between the long alkyl chains drive the molecules to pack closely together. researchgate.netrsc.org This self-assembly process leads to the formation of ordered monolayers. researchgate.netrsc.orgscience.gov Modeling has shown that no self-assembly of hexadecylamine into reverse micelles was observed in dodecane solutions, in contrast to other friction modifiers. rsc.orgscispace.com

The process of intercalation of hexadecylamine into bentonite (B74815) has also been studied. researchgate.net The amine molecules form ordered structures within the silicate (B1173343) layers, with melting temperatures significantly higher than that of bulk hexadecylamine. researchgate.net The packing density of the amine influences the fine structure of the interlayer and the stacking regularity of the silicate layers. researchgate.net

Table 3: Adsorption and Self-Assembly Parameters for Hexadecylamine

System Adsorption Model Surface Area per Molecule (Plateau) Layer Thickness Source

Analytical and Characterization Methodologies in Hexadecylamine Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are pivotal in the study of hexadecylamine (B48584), providing detailed insights into its molecular structure, interactions with other materials, and the chemical changes it undergoes in various applications. These methods rely on the interaction of electromagnetic radiation with the molecule to probe its vibrational and electronic properties, as well as the nuclear environment of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate molecular interactions by measuring the absorption of infrared radiation. In the context of hexadecylamine research, FTIR is instrumental in confirming its presence, understanding its binding mechanisms, and detecting its chemical transformations.

When hexadecylamine is incorporated into other materials, such as in the formation of organoclays or functionalized nanoparticles, FTIR spectra provide clear evidence of its presence. epitoanyag.org.hu Characteristic peaks for the C-H asymmetric and symmetric stretching vibrations of the alkyl chain in hexadecylamine are typically observed between 2850 cm⁻¹ and 2926 cm⁻¹. epitoanyag.org.hu The presence of the amine group is also identifiable, although its characteristic peaks can shift or change in intensity upon interaction with other species. For instance, in studies of vanadium oxide-hexadecylamine composites, the disappearance of sharp peaks between 3300 and 3500 cm⁻¹, associated with NH₂ vibrations in pure hexadecylamine, and the appearance of peaks at 2956 cm⁻¹ and 1589 cm⁻¹, assigned to the stretching and asymmetric bending vibrations of the N-H bonds in the NH₃⁺ group, indicate that the hexadecylamine has been protonated during the process. whut.edu.cn

FTIR is also crucial for studying the interaction of hexadecylamine at interfaces. For example, in the study of hexadecylamine adsorption on iron oxide surfaces, FTIR was used in a solution depletion method to quantify the amount of adsorbed amine. nih.gov Furthermore, when hexadecylamine is used as a capping agent for nanoparticles, FTIR helps to understand its role in the formation and stabilization of these particles. doi.org For instance, research on hexadecylamine-functionalized graphene quantum dots (GQDs) showed a reduction of NH₂ peaks in the 3254–3171 cm⁻¹ region to a single peak around 3275 cm⁻¹, corresponding to the N-H stretch, indicating the successful functionalization. rsc.org

Table 1: Characteristic FTIR Peaks for Hexadecylamine and its Derivatives

Wavenumber (cm⁻¹)AssignmentContextReference
3300-3500N-H₂ StretchingPure Hexadecylamine whut.edu.cn
2956N-H Stretching in NH₃⁺Vanadium oxide-hexadecylamine composite whut.edu.cn
2924-2854C-H Asymmetric & Symmetric StretchingHexadecylamine-Montmorillonite epitoanyag.org.hu
1589Asymmetric N-H Bending in NH₃⁺Vanadium oxide-hexadecylamine composite whut.edu.cn
1035C-N StretchingHexadecylamine-Montmorillonite epitoanyag.org.hu

Raman Spectroscopy

Raman spectroscopy, a technique that measures the inelastic scattering of monochromatic light, serves as a valuable complement to FTIR for the structural characterization of hexadecylamine and its composites. It is particularly useful for analyzing vibrational modes that are weak or absent in FTIR spectra.

In the study of hexadecylamine-functionalized graphene quantum dots (GQDs), Raman spectroscopy is employed to assess the structural integrity and defect levels of the carbon material. rsc.orgrsc.org The ratio of the intensity of the disorder-induced D band to the graphitic G band (I(D)/I(G)) is a key parameter that indicates the degree of structural defects. rsc.org Research has shown that the functionalization of GQDs with hexadecylamine can lead to an increase in the I(D)/I(G) ratio, suggesting an increase in structural disorder upon modification. rsc.org For example, the I(D)/I(G) ratio increased from 1.32 for pristine GQDs to 1.49 and 1.52 for nitrogen-doped and sulfur-nitrogen co-doped hexadecylamine-GQDs, respectively. rsc.org These changes in the Raman spectra confirm the successful doping and functionalization of the GQDs with hexadecylamine. rsc.org

Furthermore, Raman spectroscopy can be utilized in Surface-Enhanced Raman Scattering (SERS) studies, where the Raman signal of a molecule is greatly amplified when it is adsorbed on or near a nanostructured metal surface. Hexadecylamine-capped gold and silver nanoparticles have been shown to be effective SERS-active substrates, indicating their potential for highly sensitive optical detection applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of hexadecylamine at the atomic level. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra of pure hexadecylamine show characteristic signals for the different protons in the alkyl chain and the amine group. chemicalbook.com In more complex systems, such as when hexadecylamine is intercalated in inorganic host materials like metal oxides, NMR relaxation studies can provide insights into the mobility and dynamics of the hydrocarbon chains. researchgate.nettandfonline.com For instance, ¹H NMR spin-lattice relaxation studies of hexadecylamine intercalated in molybdenum oxide have revealed the complex motions of the chain segments within the lamellar structure. researchgate.net

¹³C NMR is particularly powerful for resolving the signals of the individual carbon atoms in the long alkyl chain of hexadecylamine. High-resolution solid-state ¹³C NMR techniques, such as cross-polarization magic-angle spinning (CP/MAS), are used to study the structure and dynamics of hexadecylamine in solid materials. nih.gov These techniques can differentiate between carbon atoms in different parts of the chain, such as the terminal methyl group, the methylene (B1212753) groups adjacent to the amine and methyl groups, and the inner methylene groups. researchgate.net Variable contact time cross-polarization experiments can be used to analyze the reorientational dynamics of the CH₃ and CH₂ groups in the hexadecylamine chains. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Hexadecylamine Intercalated in Titanium Oxide

Carbon AtomChemical Shift (ppm)TechniqueReference
C1 (adjacent to NH₂)~42CP/MAS researchgate.net
C2~34CP/MAS researchgate.net
Inner CH₂ groups~30CP/MAS researchgate.net
C14~32CP/MAS researchgate.net
C15~23CP/MAS researchgate.net
C16 (CH₃)~14CP/MAS researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance. While pure hexadecylamine does not have strong chromophores that absorb in the typical UV-Vis range, this technique is extensively used to monitor the formation and stability of nanoparticles synthesized using hexadecylamine as a capping or reducing agent. doi.org

The formation of noble metal nanoparticles, such as gold and silver, is often accompanied by the appearance of a surface plasmon resonance (SPR) peak in the UV-Vis spectrum. doi.orgijret.org The position and shape of this peak are sensitive to the size, shape, and aggregation state of the nanoparticles. For example, in the synthesis of hexadecylamine-capped gold nanoparticles, a plasmon resonance peak appearing around 540 nm confirms their formation. ijret.org The growth process of these nanoparticles can be monitored by recording UV-Vis spectra at different time intervals. doi.org

In studies involving hexadecylamine-functionalized graphene quantum dots (GQDs), UV-Vis spectroscopy is used to characterize the optical properties of the resulting nanocomposites. ijnnonline.net The strong absorbance of GQDs and their composites can be measured, and any shifts in the absorption peaks upon functionalization can provide evidence of the interaction between hexadecylamine and the GQD surface. ijnnonline.net For instance, a peak shift in conjugated GQDs can be attributed to the strong interaction and attachment of hexadecylamine with the GQD. ijnnonline.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within a material. wikipedia.orgmalvernpanalytical.com It is particularly valuable for studying the surface chemistry of materials and the interactions of hexadecylamine at interfaces. acs.orgacs.org

XPS analysis of hexadecylamine-modified surfaces can confirm the presence of nitrogen from the amine group and provide information about its chemical environment. acs.org For instance, in the study of hexadecylamine adsorption on an iron oxide surface, the N 1s spectrum showed a broad peak that could be resolved into multiple components, indicating different chemical states of the nitrogen atom. acs.org A dominant component was assigned to chemisorbed amine, where the nitrogen donates electron density to the surface iron(III) ions. acs.org

In research on hexadecylamine-functionalized graphene quantum dots, XPS is used to confirm the elemental composition and the successful doping of the material. rsc.orgrsc.org The wide scan spectra show the presence of carbon, oxygen, and nitrogen, with the addition of sulfur in co-doped samples. rsc.org High-resolution XPS spectra of the N 1s region can reveal the presence of primary amino groups, confirming the covalent bonding of hexadecylamine to the GQDs. rsc.org

Microscopic and Imaging Techniques

Microscopic and imaging techniques are essential for visualizing the morphology, structure, and organization of hexadecylamine-containing materials at the micro- and nanoscale. These methods provide direct visual evidence that complements the structural and chemical information obtained from spectroscopic techniques.

In the study of nanoparticle synthesis, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are routinely used to determine the size, shape, and dispersion of nanoparticles capped with hexadecylamine. doi.orgijret.org For example, TEM images have been used to observe the formation of elongated structures due to the self-organization of hexadecylamine-capped silver nanoparticles. doi.org High-Resolution TEM (HRTEM) can provide even more detailed information, revealing the crystalline structure of the nanoparticles. ijret.org

When hexadecylamine is used to modify surfaces or create self-assembled structures, Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools for imaging the resulting morphologies with sub-molecular resolution. core.ac.ukacs.org STM has been used to visualize the two-dimensional self-assembly of hexadecylamine derivatives at the liquid/solid interface, revealing ordered, fishbone-like patterns. core.ac.uk AFM has been employed to measure the size and shape of micelles formed from polysuccinimide derivatives incorporating hexadecylamine. acs.org

In the context of composite materials, SEM can be used to examine the morphology and dispersion of hexadecylamine-modified fillers within a polymer matrix. unesp.brresearchgate.net For instance, SEM images of vanadium oxide-hexadecylamine composites have shown a well-ordered lamellar structure. whut.edu.cn

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that utilizes a focused beam of electrons to generate high-resolution images of a sample's surface topography. ebsco.com This method is invaluable for observing the morphology and structure of materials at the micro- and nanoscale. mdpi.com In research involving hexadecylamine, SEM is frequently used to visualize the effects of HDA as a capping agent, structure-directing agent, or surface modifier.

For instance, in the synthesis of copper (Cu) nanowires, SEM images revealed the morphological changes when oleylamine (B85491) was replaced with other long-chain amines, including hexadecylamine. researchgate.net The use of HDA resulted in the formation of specific product morphologies under hydrothermal conditions (160 °C for 96 hours). researchgate.net Similarly, the impregnation of chitosan-powdered activated carbon (Ct-PAC) composite beads with hexadecylamine was studied using SEM. researchgate.net The images demonstrated the surface characteristics of the Ct-PAC-HDA beads, which were developed for the adsorption of anionic dyes from aqueous solutions. researchgate.net

Key Research Findings from SEM Analysis:

Material SystemRole of HexadecylamineSEM ObservationReference
Copper NanowiresStructure-directing agentFormation of distinct product morphologies. researchgate.net
Chitosan-Powdered Activated Carbon (Ct-PAC) BeadsImpregnating agent for dye adsorptionVisualization of surface morphology of the composite beads. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed structural and morphological information about a sample by transmitting a beam of electrons through an ultrathin specimen. oaepublish.com TEM is essential for characterizing nanomaterials, offering insights into their size, shape, and crystallinity.

In the context of hexadecylamine research, TEM has been instrumental in characterizing nanoparticles where HDA acts as a capping or stabilizing agent. For example, TEM was used to determine the size and shape of hexadecylamine-capped silver selenide (B1212193) (Ag₂Se) nanoparticles synthesized at different temperatures. researchgate.net The images showed that uniform, monodispersed spherical nanoparticles were obtained, with their size distribution being temperature-dependent. researchgate.net Another study utilized TEM to visualize CdSe nanocrystals synthesized using a mixture of hexadecylamine and trioctylphosphine (B1581425) oxide as capping agents, confirming an average diameter of 6.5 nm. researchgate.net

Research Highlights from TEM Analysis:

Nanoparticle SystemRole of HexadecylamineTEM ObservationReference
Silver Selenide (Ag₂Se)Capping agentUniform, monodispersed spherical nanoparticles with sizes ranging from 4 to 18 nm depending on synthesis temperature. researchgate.net
Cadmium Selenide (CdSe)Capping agent (with TOPO)Nanocrystals with an average diameter of 6.5 nm. researchgate.net
Gold (Au) and Silver (Ag)Reducing and stabilizing agentHighly crystalline nanoparticles with good optical properties.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce images of surfaces at the atomic and molecular levels. illinois.edu It is a versatile tool for characterizing the topography and mechanical properties of a wide range of materials. fzu.cz

AFM has been employed to study thin films and surface structures involving hexadecylamine. For instance, the topography of a mixed Langmuir-Blodgett resist composed of palmitic acid and hexadecylamine on a silicon substrate was analyzed using AFM. aip.org This study observed the degradation process of the resist during AFM anodization lithography. aip.org In another application, AFM was used to analyze the topography of solid polymer thin films, revealing a sea-island-like phase-separated structure of hexadecylamine droplets on a cellulose (B213188) thin film after solvent evaporation. researchgate.net

Key AFM Research Applications:

Surface Topography: Characterization of the surface of hexadecylamine-functionalized graphene quantum dots. aphrc.org

Thin Film Analysis: Investigation of the phase-separated structure of hexadecylamine droplets on cellulose thin films. researchgate.net

Lithography Studies: Observation of the degradation of a mixed resist of palmitic acid and hexadecylamine during AFM anodization lithography. aip.org

Confocal Fluorescence Microscopy for Cellular Uptake Studies

Confocal fluorescence microscopy is an advanced optical imaging technique that provides high-resolution, three-dimensional images of fluorescently labeled samples. acs.org It is a fundamental tool in cell biology for studying the real-time cellular uptake and intracellular trafficking of nanoparticles and drug delivery systems. nih.govnih.gov

In research related to hexadecylamine, this technique can be used to visualize the cellular internalization of nanoparticles functionalized with HDA or systems where HDA is part of the formulation. For example, studies on fluorescently labeled nanoparticles often use confocal microscopy to track their journey into living cells, a process that can be influenced by surface modifications involving molecules like hexadecylamine. acs.orgmdpi.com While direct studies showcasing HDA's role in cellular uptake via this method are specific, the technique is a cornerstone for evaluating the performance of nano-drug delivery systems, which may incorporate HDA. The general principle involves labeling the nanoparticles with a fluorescent dye and observing their interaction with and entry into cells over time. nih.gov

Surface and Interfacial Analysis Techniques

The analysis of surfaces and interfaces is critical in understanding the behavior of materials where hexadecylamine is used as a surface-active agent.

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. malvernpanalytical.comwyatt.com It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. nih.gov

DLS is widely applied in hexadecylamine-related research for the characterization of nanoparticles. It provides crucial information on the hydrodynamic diameter and size distribution of nanoparticles stabilized by HDA. This data is essential for assessing the stability and monodispersity of nanoparticle suspensions. researchgate.net For instance, in the development of nanoparticle-based systems, DLS is used to confirm their size and stability in various media. nih.gov The technique is a standard method for characterizing the physical properties of colloidal systems, which are often influenced by surfactants like hexadecylamine. mdpi.com

Typical Data Obtained from DLS Analysis:

ParameterDescriptionImportance in HDA Research
Hydrodynamic DiameterThe effective diameter of the particle in solution, including any solvation layers.Indicates the size of HDA-capped or functionalized nanoparticles.
Polydispersity Index (PDI)A measure of the broadness of the size distribution.Assesses the uniformity of the nanoparticle population. A low PDI signifies a monodisperse sample.
Zeta PotentialA measure of the magnitude of the electrostatic charge at the particle surface.Indicates the colloidal stability of HDA-stabilized nanoparticles.

Brunauer–Emmett–Teller (BET) for Surface Area and Porosity Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid and porous materials. catalysis.bloganton-paar.com It is based on the physical adsorption of a gas (commonly nitrogen) on the material's surface at cryogenic temperatures. malvernpanalytical.com

In research involving hexadecylamine, BET analysis is crucial for characterizing materials where HDA is used to modify the surface or as a template for creating porous structures. For example, in the synthesis of mesoporous titania microspheres using hexadecylamine as a template, BET analysis was employed to determine the specific surface area and confirm the mesoporous nature of the material. researchgate.net The technique provides quantitative data on the total surface area available for interaction, which is a critical parameter in applications such as catalysis and adsorption. catalysis.blog

Information Yielded by BET Analysis:

Specific Surface Area: The total surface area of the material per unit of mass (e.g., m²/g). anton-paar.com

Pore Size Distribution: Provides information about the volume and size of pores within the material.

Adsorption Isotherms: Data on the amount of gas adsorbed at different pressures, which helps in understanding the material's surface properties. micromeritics.com

Electrochemical Techniques in Corrosion Inhibition Studies

Electrochemical techniques are fundamental in evaluating the efficacy of corrosion inhibitors like hexadecylamine. These methods provide insights into the kinetic and mechanistic aspects of corrosion and its inhibition. By measuring electrochemical parameters, researchers can quantify the protective properties of inhibitor films formed on metal surfaces.

Potentiodynamic Polarization

Potentiodynamic polarization studies are crucial for determining the type of inhibition and the kinetics of the associated anodic and cathodic reactions. scielo.org.mx In this technique, the potential of a metal sample immersed in a corrosive solution is scanned, and the resulting current is measured. e-journals.in This provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. scirp.org

The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor. nih.gov A study on mild steel in a 1.0 M hydrochloric acid (HCl) solution demonstrated that hexadecylamine functions as a mixed-type corrosion inhibitor. e-journals.in This means it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions. The addition of hexadecylamine leads to a decrease in the corrosion current density, indicating the formation of a protective layer on the steel surface. e-journals.inresearchgate.net The shift in corrosion potential in the presence of hexadecylamine is often minimal, which is characteristic of mixed-type inhibitors. e-journals.inredalyc.org

Detailed findings from a potentiodynamic polarization study of hexadecylamine on mild steel in 1.0 M HCl are presented below. e-journals.in The data illustrates the changes in corrosion potential, corrosion current density, and Tafel slopes at various inhibitor concentrations.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1.0 M HCl with Hexadecylamine

Concentration (ppm)Ecorr (mV vs SCE)icorr (μA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0-480112085-120-
200-47524090-11578.57
400-47015095-11086.61
600-46590100-10591.96
800-46060105-10094.64
1000-45542110-9596.25

This table was generated based on data from a study on the corrosion inhibition of mild steel in acidic medium using hexadecylamine. e-journals.in

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film at the metal/solution interface. ijcsi.proresearchgate.net The experiment involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. researchgate.net The data is often represented as Nyquist plots, where the imaginary part of the impedance is plotted against the real part. scielo.org.mx

In the context of hexadecylamine, EIS studies show that as the inhibitor concentration increases, the diameter of the Nyquist plot's semicircle also increases. e-journals.in This indicates an increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. scielo.org.mxe-journals.in A higher Rct value signifies a more effective inhibition of the corrosion process due to the adsorption of hexadecylamine molecules onto the metal surface. researchgate.net

Simultaneously, the double-layer capacitance (Cdl) tends to decrease with increasing hexadecylamine concentration. e-journals.in This reduction in Cdl is attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules, which have a lower dielectric constant, and an increase in the thickness of the electrical double layer. scielo.org.mxe-journals.in These changes in Rct and Cdl values confirm the formation of a protective barrier against corrosion. analis.com.my

The inhibition efficiency (IE%) can also be calculated from the charge transfer resistance values. A study on mild steel in 1.0 M HCl showed a significant increase in inhibition efficiency with higher concentrations of hexadecylamine, as determined by EIS. e-journals.in

Table 2: EIS Data for Mild Steel in 1.0 M HCl with Hexadecylamine

Concentration (ppm)Rct (Ω cm²)Cdl (μF/cm²)Inhibition Efficiency (%)
050200-
2002308578.26
4003505585.71
6005803591.38
8008202593.90
100011501895.65

This table was generated based on data from a study on the corrosion inhibition of mild steel in acidic medium using hexadecylamine. e-journals.in

Weight Loss Measurements

Weight loss measurement is a straightforward and widely used method for assessing corrosion rates and inhibitor efficiency. e-journals.inmdpi.com This gravimetric technique involves exposing a pre-weighed metal specimen to a corrosive environment, with and without an inhibitor, for a specific duration and at a controlled temperature. nih.gov After the exposure period, the specimen is cleaned to remove corrosion products and re-weighed. nih.gov

The corrosion rate and the inhibition efficiency (IE%) are calculated from the weight loss data. researchgate.netresearchgate.net Studies have shown that the inhibition efficiency of hexadecylamine increases with its concentration. e-journals.in For instance, in a 1.0 M HCl solution, the corrosion rate of mild steel decreases significantly in the presence of hexadecylamine. e-journals.in This is due to the formation of an adsorbed protective film on the steel surface, which isolates it from the aggressive acidic medium. e-journals.in

Research has also investigated the effect of immersion time on the inhibition efficiency. It was observed that as the immersion time increases, the inhibition efficiency also increases, suggesting a more stable and compact protective layer is formed over time. e-journals.in A study on mild steel in 1.0 M HCl at 298 K showed that the inhibition efficiency of a 1000 ppm hexadecylamine solution increased from 94.21% after 12 hours to 96.26% after 24 hours. e-journals.in

Table 3: Weight Loss Data for Mild Steel in 1.0 M HCl with Hexadecylamine at 298 K

Concentration (ppm)Immersion Time (h)Corrosion Rate (mpy)Inhibition Efficiency (%)
024150-
200243378.00
400242186.00
6002413.591.00
800248.794.20
1000245.696.26

This table was generated based on data from a study on the corrosion inhibition of mild steel in acidic medium using hexadecylamine. e-journals.in

Future Perspectives and Emerging Applications of Hexadecylamine

Exploration of Novel Hexadecylamine (B48584) Derivatives for Enhanced Functionality

The functionalization of the primary amine group of hexadecylamine or its use as a foundational building block allows for the synthesis of a wide array of derivatives with tailored properties. These new molecules are designed for enhanced performance in specific applications, ranging from materials science to pharmacology.

Research has focused on creating derivatives through various chemical reactions, including amidation, condensation, and propoxylation. For instance, salts of oligomeric propoxy derivatives of hexadecylamine have been synthesized by reacting them with several organic acids. researchgate.net These derivatives exhibit significant surface-active properties. researchgate.net In another approach, novel hexahydropyrimidine (B1621009) derivatives have been synthesized using a three-step reaction starting with a reaction between 2,6-dimethyl-4-pyrone and barbituric acid, followed by a reaction with hexadecylamine acetonitrile (B52724). mdpi.com This method allows for the creation of complex heterocyclic structures. mdpi.com

Functionalization is also achieved by coupling hexadecylamine with other advanced materials. Hydrophilic graphene quantum dots (GQDs) functionalized with carboxylic acid groups have been coupled with hexadecylamine to create hydrophobic GQDs. rsc.org This modification, achieved by forming an amide bond, significantly improves the adsorption capacity of the GQDs for organic pollutants. rsc.org

Derivative TypeSynthetic ApproachEnhanced Functionality/ApplicationReference
Propoxy SaltsReaction of propoxy derivatives of hexadecylamine with monocarboxylic aliphatic acids.Acts as surface-active agents and petrocollecting agents. researchgate.net
Hexahydropyrimidine DerivativesMulti-step reaction involving 2,6-dimethyl-4-pyrone, barbituric acid, and hexadecylamine acetonitrile.Development of materials for second-order nonlinear optical (SSAC) applications. mdpi.com
Functionalized Graphene Quantum Dots (GQDs)In situ amide bond formation between carboxylic acid-functionalized GQDs and hexadecylamine.Improved adsorption capacity for removing phenanthrene (B1679779) from aqueous solutions. rsc.org
Hyaluronic Acid Derivative (HYADD4)Amidation reaction between hyaluronic acid tetrabutylammonium (B224687) salt and hexadecylamine.Forms a gel-like structure with potential applications in osteoarthritis treatment. uniroma2.it

Advanced Applications in Targeted Drug Delivery and Theranostics

Hexadecylamine is a key ingredient in the construction of sophisticated nanocarriers for targeted drug delivery and theranostics—an approach that combines therapy and diagnostics. Its hydrophobic tail is ideal for encapsulating lipophilic drugs and for structuring the lipid layers of delivery vehicles like liposomes and micelles.

In one notable application, hexadecylamine was conjugated to the photosensitizer chlorin (B1196114) e6 (hCe6) and incorporated into the hydrophobic bilayer of a liposome (B1194612). figshare.com This theranostic system also encapsulated a hypoxia-activated prodrug (AQ4N) in its aqueous core. figshare.com By chelating a 64Cu isotope to the Ce6, the liposomes could be tracked via positron emission tomography (PET), demonstrating efficient accumulation in tumors. figshare.com This system enables a sequential therapy where photodynamic therapy (PDT) induces hypoxia, which in turn activates the chemotherapy agent. figshare.com

Similarly, micelles stabilized with hexadecylamine and tripolyphosphate have been developed for cancer drug delivery. tandfonline.comresearchgate.net These ionotropically crosslinked micelles show enhanced stability under dilution and at varying temperatures and pH levels, and they are effective at delivering their cargo (e.g., curcumin) into cancer cells. tandfonline.comresearchgate.net Another innovative approach involves conjugating hexadecylamine with graphene quantum dots (GQDs) and combining them with iron-oxide nanoparticles (IONPs). ijnnonline.net This IONP@HDA-GQD hybrid structure serves as a dual-functional agent where the fluorescent GQDs allow for bioimaging, and the magnetic IONPs enable targeted delivery and serve as a contrast agent for imaging. ijnnonline.net The amphiphilic nature of the HDA-GQD conjugate facilitates the loading of both hydrophilic and hydrophobic drugs. ijnnonline.net

Delivery SystemRole of Hexadecylamine (HDA)Therapeutic/Diagnostic AgentTarget ApplicationReference
LiposomesHydrophobic hexadecylamine conjugated to chlorin e6 (hCe6) forms the lipid bilayer.AQ4N (hypoxia-activated prodrug), 64Cu-hCe6 (PET imaging/PDT).Sequential PDT and chemotherapy for hypoxic tumors. figshare.comnih.gov
Stabilized MicellesAs a surfactant, forms micelles ionotropically crosslinked with tripolyphosphate (TPP).Curcumin (B1669340) (model drug).Stable drug delivery to cancer cells. tandfonline.comresearchgate.net
Hybrid Nanoparticles (IONP@HDA-GQD)Conjugated to Graphene Quantum Dots (GQDs) to form an amphiphilic surfactant layer around Iron-Oxide Nanoparticles (IONPs).Serves as a carrier for various drugs; GQDs for fluorescence imaging; IONPs for magnetic targeting/imaging.Multifunctional cancer theranostics. ijnnonline.net
Quantum Dots (QDs)Used as a coating for core-shell CdSe/CdS/ZnS QDs.siRNA (gene silencing).Targeted gene delivery. nih.gov

Integration of Hexadecylamine in Smart Materials and Responsive Systems

"Smart materials" are materials that respond to external stimuli such as temperature, pH, light, or chemical environment. Hexadecylamine's long alkyl chain and ability to self-assemble make it a valuable component in creating such responsive systems.

One area of application is in CO2-responsive surfactants for enhanced oil recovery. mdpi.com Amidoamine surfactants synthesized from hexadecylamine can have their surface activity switched by the addition or removal of CO2. mdpi.com In an aqueous solution, CO2 protonates the amine group, increasing its hydrophilicity and altering its behavior at the oil-water interface. mdpi.com This allows for dynamic control over emulsions and foams in reservoir systems. mdpi.com

Hexadecylamine is also used to create composite phase change materials (PCMs) for thermal energy storage. sigmaaldrich.comresearchgate.net In one study, hexadecylamine itself was used as the PCM, while a 3D graphene aerogel served as a supporting scaffold. researchgate.net The resulting composite showed a high latent heat of 284.5 kJ/kg and significantly improved thermal conductivity compared to pure hexadecylamine, making it promising for low-temperature energy storage applications. researchgate.net Another system involved loading ZnO nanorods with a fatty amine like hexadecylamine to enhance light-to-thermal and electro-to-thermal energy conversion. sigmaaldrich.com

Furthermore, hexadecylamine has been used as a capping ligand in the synthesis of quantum dots that are later incorporated into temperature-responsive polymer microspheres. utwente.nl These hybrid PNIPAM/QD microspheres retain the thermoresponsive behavior of the polymer, which could be explored for applications in temperature-modulated bioimaging and controlled drug delivery. utwente.nl

Material TypeRole of HexadecylamineStimulusApplicationReference
CO2-Responsive SurfactantRaw material for synthesizing long-chain amidoamine surfactants.Carbon Dioxide (CO2)Enhanced oil recovery. mdpi.com
Composite Phase Change Material (CPCM)Acts as the phase change material, supported by graphene aerogel.TemperatureLow-temperature thermal energy storage. researchgate.net
Composite Phase Change Material (PCM)Used in ZnO nanorods as a composite PCM device.Light, ElectricityLight-to-thermal and electro-to-thermal energy conversion. sigmaaldrich.com
Hybrid MicrospheresHydrophobic coating for quantum dots (QDs) prior to their incorporation into a polymer matrix.TemperatureTemperature-controlled bioimaging and drug delivery. utwente.nl

Sustainable and Green Chemistry Approaches in Hexadecylamine Utilization

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of hexadecylamine-based materials. orientjchem.org

One green approach involves using hexadecylamine in one-pot synthesis methods that minimize waste and energy consumption. For example, dumb-bell shaped copper-silver bimetallic nanostructures have been synthesized using a simple, one-pot green method where water was the solvent and hexadecylamine acted as a surfactant and capping agent. mdpi.com This approach avoids harsh organic solvents and complex procedures. mdpi.com Hexadecylamine also serves as both a reducing and stabilizing agent in the green synthesis of gold and silver nanoparticles. sigmaaldrich.com

Another sustainable strategy focuses on the synthesis of hexadecylamine derivatives using environmentally benign reagents. A series of amide quaternary ammonium (B1175870) surfactants were synthesized using fatty acids, N,N-dimethylethylenediamine, and dimethyl carbonate, a known green reagent. acs.org This process offers a more sustainable route to producing valuable surfactants compared to traditional methods. acs.org

Furthermore, research into the fundamental chemical transformations involving hexadecylamine can lead to more efficient and sustainable processes. A study on nanocrystal synthesis revealed that nitrate (B79036) can oxidize hexadecylamine to palmitic acid, which then acts as the final surface capping ligand. acs.org Understanding such in-situ ligand conversion pathways is crucial for designing more atom-economical and greener synthetic protocols for nanomaterials. acs.org

Green ApproachSpecific ProcessEnvironmental BenefitReference
One-Pot Green SynthesisSynthesis of Cu-Ag bimetallic nanostructures.Use of water as a solvent; HDA acts as a surfactant, reducing the need for multiple reagents. mdpi.com
Use of Green ReagentsSynthesis of amide quaternary ammonium surfactants.Employs dimethyl carbonate, a less toxic and more sustainable methylating agent. acs.org
In-Situ Ligand ConversionOxidation of hexadecylamine to palmitic acid during nanocrystal synthesis.Improves process efficiency and atom economy by generating the final ligand from the initial solvent/reagent. acs.org
Use as a Dual-Role ReagentSynthesis of Au and Ag nanoparticles.Acts as both a reducing and stabilizing agent, simplifying the reaction mixture. sigmaaldrich.com

Q & A

Q. How does hexadecylamine function as a stabilizing agent in nanoparticle synthesis?

Hexadecylamine (HDA) acts as both a reducing agent and stabilizer in nanoparticle synthesis. The amine group coordinates with metal precursors, controlling nucleation and growth while preventing aggregation. For example, in Au and Ag nanoparticle synthesis, HDA stabilizes particles via hydrophobic interactions of its long alkyl chain. Characterization methods include TEM for size distribution and FTIR to confirm surface binding .

Q. What experimental techniques are used to confirm hexadecylamine’s role in surface passivation of quantum dots?

Photoluminescence (PL) spectroscopy and X-ray diffraction (XRD) are critical. HDA-passivated CdSe clusters exhibit sharp PL spectra due to reduced surface defects, while XRD confirms crystallinity. Time-dependent PL efficiency measurements (up to 0.5) further validate HDA’s effectiveness compared to non-passivated clusters .

Q. How does hexadecylamine influence the crystallization of hydroxyapatite (HAp)?

HDA forms an organic film that increases ion supersaturation at the surface, accelerating HAp growth. The positively charged amine headgroups act as nucleation sites, orienting crystals along the <0001> direction. Techniques like SEM and TEM reveal aligned rod-like HAp crystals, while XRD confirms phase purity .

Q. What safety protocols are recommended for handling hexadecylamine in laboratory settings?

HDA is corrosive (GHS Category 1B) and requires PPE (gloves, goggles) and ventilation. Acute toxicity studies report an intraperitoneal LD50 of 45.2 mg/kg in mice. Storage should follow OSHA guidelines (2–30°C), with spill management using inert absorbents .

Q. How is hexadecylamine utilized in functionalizing graphene quantum dots (GQDs)?

HDA is covalently attached to GQDs via amide bond formation, confirmed by FTIR peaks at 3275 cm⁻¹ (N–H stretch) and 1059–1030 cm⁻¹ (C–N). This functionalization enhances hydrophobicity, making GQDs effective nano-adsorbents for polycyclic aromatic hydrocarbons like phenanthrene .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate hexadecylamine’s adsorption behavior on iron oxide surfaces?

MD simulations reveal HDA binds via amine nitrogen coordination to Fe³⁺ sites, with alkyl tails adopting tilted orientations (40°–48°). At high surface coverage (1.80 molecules/nm²), HDA forms a 15–20 Å thick monolayer, interdigitating with lubricants like hexadecane. These findings align with polarized neutron reflectometry and sum-frequency generation (SFG) data .

Q. What contradictions exist in reported corrosion inhibition efficiencies of hexadecylamine, and how can they be resolved?

Discrepancies arise from varying concentrations, temperatures, and surface pretreatment. For mild steel in HCl, weight loss studies show HDA’s efficiency peaks at 85% (1 mM, 25°C), but drops to 60% at 60°C. Cross-validation using SEM (for surface morphology) and electrochemical impedance spectroscopy (EIS) is recommended .

Q. How does hexadecylamine modulate the optical properties of CdSe quantum dots (QDs)?

HDA reduces surface trap states, enhancing PL efficiency. DFT calculations (B3LYP/Lanl2dz level) show HDA-passivated CdSe clusters (n ≥ 14) exhibit sharp band-edge emission, whereas smaller clusters (n = 6) without HDA show broad PL. TDDFT simulations further correlate cluster size with absorption onset .

Q. What mechanistic insights explain HDA’s role in reducing kinetic friction in lubricant systems?

SFG spectroscopy and XPS reveal HDA’s amine group donates electrons to iron surfaces, forming a chemisorbed monolayer. This dense layer (16–20 Å thick) reduces shear stress under high loads, with friction coefficients linearly dependent on applied pressure .

Q. How do synthesis parameters affect the monodispersity of HDA-capped ZnS nanoparticles?

Solvothermal synthesis at 160°C with trioctylphosphine (TOP) and HDA yields monodisperse ZnS nanoparticles (size distribution <5% RMS). HDA’s alkyl chain length controls growth kinetics, while TOP regulates precursor decomposition. Size-selective precipitation and UV-Vis spectroscopy validate uniformity .

Methodological Recommendations

  • Contradiction Analysis : Combine experimental (e.g., neutron reflectometry) and computational (MD simulations) approaches to resolve adsorption mechanism disputes .
  • Toxicity Mitigation : Use LC-MS/MS to quantify HDA residues in biological systems, referencing acute toxicity thresholds from RTECS data .
  • Surface Characterization : Pair XPS (for binding modes) with AFM (for topography) to study HDA’s corrosion inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.